molecular formula C9H6N2O4 B078227 2,4-Dihydroxy-3-nitroquinoline CAS No. 15151-57-2

2,4-Dihydroxy-3-nitroquinoline

Cat. No.: B078227
CAS No.: 15151-57-2
M. Wt: 206.15 g/mol
InChI Key: SHZUGBYEPDMAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-3-nitroquinoline is a synthetically accessible nitroquinoline derivative that serves as a versatile and privileged scaffold in medicinal chemistry and chemical biology research. This compound features a multifunctional structure, where the electron-withdrawing nitro group at the 3-position and the hydrogen-bonding capable dihydroxy motif create a unique electronic and steric profile. Its primary research value lies in its role as a key synthetic intermediate for the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes. The nitro group facilitates further functionalization via reduction to an amine or participation in nucleophilic aromatic substitution, allowing for the generation of diverse chemical libraries. Researchers utilize this compound to study enzyme inhibition mechanisms, particularly targeting ATP-binding sites of various kinases, and to investigate structure-activity relationships (SAR) in quinoline-based drug discovery. Furthermore, its inherent photophysical properties make it a candidate for the development of chemosensors and bio-imaging applications. This product is intended for laboratory research purposes and is a valuable tool for advancing projects in hit-to-lead optimization and probe discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZUGBYEPDMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715674
Record name 4-Hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-57-2
Record name 4-Hydroxy-3-nitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15151-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-nitro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dihydroxy-3-nitroquinoline: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3-nitroquinoline, a quinoline derivative, is a synthetic compound that has garnered interest for its potential therapeutic applications. Exhibiting a range of biological activities, this molecule has been investigated for its anti-inflammatory, anti-allergic, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the core mechanism of action of this compound, with a focus on its effects on key signaling pathways, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: Anti-inflammatory and Anti-allergic Properties

The primary characterized mechanism of action of this compound and its tautomer, 4-hydroxy-3-nitro-2-quinolone, lies in its ability to inhibit immediate hypersensitivity reactions. This activity has been demonstrated through the passive cutaneous anaphylaxis (PCA) model, a classic in vivo assay for evaluating inhibitors of allergic reactions.

Inhibition of Mast Cell-Mediated Anaphylaxis

The anti-allergic effect of 4-hydroxy-3-nitro-2-quinolones is attributed to their ability to suppress the degranulation of mast cells upon antigen challenge.[1] In type I hypersensitivity reactions, the binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of allergic reactions.[2]

The inhibitory action of 4-hydroxy-3-nitro-2-quinolones suggests an interference with this signaling cascade, although the precise molecular targets within the mast cell have not been definitively elucidated for this specific compound.

Potential Involvement of NF-κB and PI3K/Akt Signaling Pathways

While direct evidence for the effect of this compound on the NF-κB and PI3K/Akt signaling pathways is limited, the broader class of quinoline derivatives has been shown to modulate these critical inflammatory and cell survival pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Some quinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of these inflammatory mediators.[3]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of this pathway is a therapeutic strategy for several conditions. Certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of PI3Kα.[4]

Further research is required to determine if this compound directly inhibits these pathways.

Antimicrobial Mechanism of Action

The antimicrobial properties of this compound are likely multifactorial, stemming from the combined structural features of the quinoline core and the nitro group.

Quinolone Core

Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones disrupt bacterial DNA synthesis, leading to bacterial cell death.

Nitroaromatic Group

Nitroaromatic compounds, including nitrofurans and nitroimidazoles, exert their antimicrobial effects through a process of reductive activation.[6] In the low-redox-potential environment of anaerobic or facultative anaerobic bacteria, the nitro group is reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals. These reactive species can damage various cellular components, including DNA, proteins, and lipids, leading to cell death.

The specific contribution of each of these mechanisms to the antimicrobial activity of this compound requires further investigation.

Data Presentation

Quantitative data for the specific biological activities of this compound are not extensively available in the public domain. The following table summarizes the anti-allergic activity of a series of 4-hydroxy-3-nitro-2-quinolones from the foundational study by Buckle et al. (1975), which provides the most relevant quantitative information.

Compound (Substituent)PCA Inhibition (ED50, mg/kg, s.c.)
Unsubstituted>100
6-Chloro12.5
6-Bromo12.5
6-Methyl25
6-Nitro>100
7-Chloro25
8-Chloro>100
5,7-Dichloro6.25

Data extracted from Buckle et al., J Med Chem, 1975, 18(7), 726-32.[1]

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol is adapted from the methodology described by Buckle et al. (1975).[1]

1. Sensitization:

  • Male Wistar rats are passively sensitized by intradermal injections of 0.1 mL of rat anti-egg albumin serum into two sites on the shaved dorsal surface.
  • A control injection of saline is administered at a third site.

2. Compound Administration:

  • The test compound (e.g., 4-hydroxy-3-nitro-2-quinolone) is prepared in a suitable vehicle (e.g., 0.25% aqueous polysorbate 80).
  • The compound is administered subcutaneously (s.c.) or orally (p.o.) at various doses at a set time before antigen challenge.

3. Antigen Challenge and Evaluation:

  • 24 hours after sensitization, the rats are challenged by intravenous (i.v.) injection of 1 mL of a solution containing egg albumin (5 mg/mL) and Evans blue dye (2.5 mg/mL) in saline.
  • 30 minutes after the challenge, the animals are euthanized.
  • The diameter and intensity of the blueing at the injection sites are measured.
  • The percent inhibition of the anaphylactic reaction is calculated by comparing the response in treated animals to that in vehicle-treated controls.

NF-κB Luciferase Reporter Assay

This is a general protocol to assess the potential inhibitory effect of a compound on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • 24 hours post-transfection, the cells are pre-treated with various concentrations of this compound for 1-2 hours.
  • The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

3. Luciferase Activity Measurement:

  • The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
  • The inhibitory effect of the compound is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

Mandatory Visualizations

signaling_pathway cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI binds Signaling_Cascade Signaling Cascade (Syk, LAT, PLCγ) Fc_epsilon_RI->Signaling_Cascade activates Granule_Release Granule Release (Histamine, etc.) Signaling_Cascade->Granule_Release triggers DHNQ This compound DHNQ->Signaling_Cascade Inhibits

Caption: Proposed inhibition of the mast cell degranulation pathway.

experimental_workflow cluster_pca Passive Cutaneous Anaphylaxis (PCA) Workflow Sensitization 1. Sensitization (Intradermal anti-antigen IgE) Compound_Admin 2. Compound Administration (this compound) Sensitization->Compound_Admin Antigen_Challenge 3. Antigen Challenge (i.v. antigen + Evans blue) Compound_Admin->Antigen_Challenge Evaluation 4. Evaluation (Measure blueing at injection site) Antigen_Challenge->Evaluation

Caption: Workflow for the Passive Cutaneous Anaphylaxis experiment.

logical_relationship cluster_anti_inflammatory Anti-inflammatory / Anti-allergic Action cluster_antimicrobial Antimicrobial Action Compound This compound Mast_Cell_Stab Mast Cell Stabilization Compound->Mast_Cell_Stab DNA_Gyrase_Inhibition DNA Gyrase / Topoisomerase IV Inhibition (Quinolone moiety) Compound->DNA_Gyrase_Inhibition Reactive_Species Generation of Reactive Nitro Species (Nitroaromatic moiety) Compound->Reactive_Species Mediator_Inhibition Inhibition of Mediator Release (e.g., Histamine) Mast_Cell_Stab->Mediator_Inhibition

Caption: Overview of the dual mechanism of action of this compound.

References

In-Depth Technical Guide: The Biological Activity of 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, the 2,4-dihydroxyquinoline core structure is of particular interest due to its synthetic accessibility and diverse biological profile. This technical guide focuses on a specific derivative, 2,4-Dihydroxy-3-nitroquinoline, providing a comprehensive overview of its synthesis, potential biological activities, and putative mechanisms of action. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from the well-established activities of the 2,4-dihydroxyquinoline scaffold and related nitroquinoline compounds to present a predictive profile of its therapeutic potential. This document aims to serve as a foundational resource to stimulate further research and drug development efforts centered on this promising compound.

Introduction

Quinoline and its analogues are a prominent class of heterocyclic compounds with a broad range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The 2,4-dihydroxyquinoline moiety, in particular, has attracted significant attention as a "privileged structure" in drug discovery. The introduction of a nitro group at the 3-position of this scaffold is anticipated to modulate its electronic properties and biological activity, potentially leading to novel therapeutic agents.[2] This guide synthesizes the available information on the synthesis and biological activities of the 2,4-dihydroxyquinoline core and related nitroquinolines to provide a detailed technical overview of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of the 2,4-dihydroxyquinoline scaffold followed by nitration at the C3 position.

Synthesis of the 2,4-Dihydroxyquinoline Scaffold

Several methods are established for the synthesis of the 2,4-dihydroxyquinoline core. The Conrad-Limpach synthesis is a classical and widely used method.

Experimental Protocol: Conrad-Limpach Synthesis

  • Reaction Setup: In a round-bottom flask, an appropriate aniline is reacted with a slight excess of diethyl malonate.

  • Condensation: The mixture is heated at a temperature of 140-150 °C for approximately 2 hours. The ethanol generated during the reaction is continuously removed by distillation.

  • Cyclization: The resulting intermediate, a diethyl anilinomalonate, is added dropwise to a pre-heated high-boiling point solvent, such as paraffin oil or diphenyl ether, maintained at 240-250 °C.

  • Work-up: After the addition is complete, the reaction mixture is heated for an additional 15-30 minutes. Upon cooling, the cyclized product, 4-hydroxy-2(1H)-quinolone, precipitates.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent like petroleum ether to remove the high-boiling solvent, and can be further purified by recrystallization from ethanol or acetic acid.

Diagram: General Workflow for Conrad-Limpach Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation (140-150 °C) Aniline->Condensation DEM Diethyl Malonate DEM->Condensation Cyclization Cyclization (240-250 °C) Condensation->Cyclization Intermediate Purification Purification Cyclization->Purification Product 2,4-Dihydroxyquinoline Purification->Product

Caption: Workflow for the synthesis of the 2,4-dihydroxyquinoline scaffold.

Nitration of 2,4-Dihydroxyquinoline

The introduction of a nitro group at the C3 position is a key step. This is typically achieved through electrophilic nitration.

Experimental Protocol: Nitration

  • Reaction Setup: 2,4-dihydroxyquinoline is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a flask cooled in an ice bath.

  • Nitrating Agent: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature to control the reaction.

  • Reaction: The reaction mixture is stirred at a low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • Isolation and Purification: The precipitate, this compound, is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activities of this compound (Predictive)

Direct experimental data on the biological activities of this compound is scarce. However, based on the known activities of the 2,4-dihydroxyquinoline scaffold and other nitroquinoline derivatives, several potential biological activities can be predicted.

Antimicrobial Activity

The 2,4-dihydroxyquinoline scaffold is known to exhibit antimicrobial properties. Furthermore, the presence of a nitro group is a common feature in many antimicrobial drugs, such as nitroxoline (5-nitro-8-hydroxyquinoline).[1][2] The nitro group can undergo reduction within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[3]

Predicted Antimicrobial Profile:

Activity Predicted Spectrum Putative Mechanism
AntibacterialGram-positive and Gram-negative bacteriaInhibition of essential enzymes, disruption of cell wall synthesis, generation of reactive nitrogen species.[2][3]
AntifungalVarious fungal strainsSimilar to antibacterial mechanisms, potentially involving interference with fungal-specific metabolic pathways.
Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The introduction of a nitro group can enhance anticancer activity, as seen in some 3-nitroquinoline derivatives which have shown prominent inhibitory activities against cancer cells.[5]

Predicted Anticancer Profile:

Activity Potential Cancer Cell Line Targets Putative Mechanism
CytotoxicityBreast, Colon, Lung, Prostate cancer cell linesInduction of apoptosis, cell cycle arrest, inhibition of key signaling pathways (e.g., NF-κB).[4][6]
AntiproliferativeVarious cancer cell linesInterference with DNA replication and other essential cellular processes.
Anti-inflammatory Activity

Certain 2,4-dihydroxyquinoline derivatives have shown significant anti-inflammatory properties.[4] The mechanism is often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6]

Predicted Anti-inflammatory Profile:

Activity In Vitro/In Vivo Models Putative Mechanism
Inhibition of Pro-inflammatory MediatorsLipopolysaccharide (LPS)-stimulated macrophagesDownregulation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[6]
Modulation of Inflammatory PathwaysCellular and animal models of inflammationInhibition of the NF-κB signaling pathway.[6]

Putative Mechanisms of Action

The biological activities of this compound are likely mediated through multiple mechanisms, drawing from the properties of both the quinoline scaffold and the nitro functional group.

Metal Chelation

The 8-hydroxyquinoline scaffold, a close relative, is a well-known metal chelator. While 2,4-dihydroxyquinoline also possesses potential metal-binding sites, the exact role of metal chelation in the biological activity of its 3-nitro derivative requires further investigation. Metal chelation can disrupt essential metalloenzymes in pathogens or cancer cells.

Diagram: Proposed Metal Chelation by a Quinoline Scaffold

G Quinoline Quinoline Derivative Chelation Chelation Quinoline->Chelation Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Enzyme Metalloenzyme Enzyme->Inhibition Disruption Disruption of Cellular Processes Inhibition->Disruption

Caption: Putative mechanism of action via metal chelation.

Modulation of Signaling Pathways

As mentioned, the NF-κB signaling pathway is a likely target. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

Diagram: Inhibition of the NF-κB Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Compound This compound Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway.

Future Directions

The information presented in this guide is largely predictive and based on the broader class of quinoline derivatives. To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and reproducible synthetic protocol for this compound, along with comprehensive spectroscopic characterization.

  • Quantitative Biological Evaluation: Systematic screening of the compound against a panel of bacterial and fungal strains to determine Minimum Inhibitory Concentrations (MICs) and against a diverse range of cancer cell lines to establish IC50 values.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs, which will guide the design of more potent and selective analogues.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of quinoline derivatives. Based on the established biological activities of its parent scaffold and the influence of the nitro functional group in related compounds, it is predicted to possess significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a foundational framework to encourage and guide future research into this intriguing compound, with the ultimate goal of unlocking its full therapeutic potential.

Disclaimer: The biological activities and mechanisms of action described for this compound in this document are largely predictive and based on data from structurally related compounds. Direct experimental evidence for this specific molecule is limited. This guide is intended for research and informational purposes only.

References

Antimicrobial Properties of 2,4-Dihydroxy-3-nitroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dihydroxy-3-nitroquinoline, a member of the nitroquinoline class of heterocyclic compounds, presents a promising scaffold for the development of novel antimicrobial agents. While comprehensive research specifically on this molecule is emerging, the broader family of quinoline derivatives has demonstrated significant antibacterial and antifungal activity. This technical guide synthesizes the available information on the antimicrobial potential of this compound and its structural analogs, providing insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of new anti-infective therapies.

Introduction

This compound (CAS 15151-57-2) is a yellow crystalline solid with the chemical formula C9H6N2O4.[1] It belongs to the quinoline family, a class of compounds known for a wide range of biological activities.[2] While it has been utilized as an intermediate in the synthesis of other complex molecules, including pharmaceuticals, its inherent biological properties, particularly its antimicrobial effects, are a subject of growing interest.[1][3][4] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and the quinoline core, substituted with nitro and hydroxyl groups, represents a compelling starting point for drug discovery.

This whitepaper will provide an in-depth look at the antimicrobial properties of compounds structurally related to this compound, with a focus on quantitative data, experimental protocols, and mechanisms of action.

Antimicrobial Activity of Structurally Related Quinolines

Due to the limited availability of specific antimicrobial data for this compound, this section summarizes the activity of its close structural analog, nitroxoline (8-hydroxy-5-nitroquinoline), and other relevant quinoline derivatives. These compounds share key structural features, such as the quinoline scaffold and nitro-substitution, which are believed to contribute to their antimicrobial effects.

Antibacterial Activity

Nitroquinoline derivatives have shown broad-spectrum antibacterial activity. The data presented below is for nitroxoline, a well-studied analog.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli≤16 mg/L[5]
Candida auris0.125 to 1 mg/L[6]
Antifungal Activity

The antifungal potential of quinoline derivatives has also been documented.

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida auris0.125 - 1 mg/L[6]

Mechanism of Action

The antimicrobial action of nitroquinolines and related compounds is often multifactorial, targeting various essential cellular processes in microorganisms.

Metal Ion Chelation

A primary mechanism of action for many hydroxyquinolines, including nitroxoline, is the chelation of essential metal ions. Divalent cations like Mg2+ and Mn2+ are crucial cofactors for many bacterial enzymes, including those involved in DNA replication and repair. By sequestering these ions, nitroquinolines can inhibit these vital cellular processes, leading to bacteriostasis or bactericidal effects.

Nitroquinoline Nitroquinoline Chelation Chelation Nitroquinoline->Chelation Metal_Ions Divalent Metal Ions (e.g., Mg2+, Mn2+) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Cellular_Process Disruption of DNA Replication & Repair Enzyme_Inhibition->Cellular_Process

Mechanism of Action: Metal Ion Chelation
Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to the accumulation of double-strand DNA breaks, ultimately causing cell death.[6] While this mechanism is well-established for fluoroquinolones, it is a plausible mode of action for other quinoline derivatives.

Quinolone_Derivative Quinolone Derivative Inhibition Inhibition Quinolone_Derivative->Inhibition Enzyme_Complex DNA Gyrase/ Topoisomerase IV Enzyme_Complex->Inhibition DNA_Breaks Double-Strand DNA Breaks Inhibition->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Start Start Preparation Prepare serial dilutions of This compound in a 96-well plate. Start->Preparation Inoculation Inoculate each well with a standardized microbial suspension. Preparation->Inoculation Incubation Incubate the plate at an optimal temperature and duration. Inoculation->Incubation Observation Observe for visible growth (turbidity) in each well. Incubation->Observation MIC_Determination The MIC is the lowest concentration with no visible growth. Observation->MIC_Determination End End MIC_Determination->End

References

Investigating 2,4-Dihydroxy-3-nitroquinoline as a Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent probes are indispensable tools in modern research, offering high sensitivity and spatiotemporal resolution for the detection of various analytes. Quinoline derivatives, in particular, have emerged as a versatile class of fluorophores for the development of chemosensors. This technical guide focuses on the potential of 2,4-Dihydroxy-3-nitroquinoline as a fluorescent probe, primarily for the detection of ferric ions (Fe³⁺). While specific comprehensive studies on this particular molecule are limited, this document extrapolates from research on analogous quinoline-based sensors to provide a detailed overview of its likely photophysical properties, sensing mechanism, and experimental protocols. The guide also includes illustrative data and workflows to facilitate its application in a research setting.

Introduction

This compound is a quinoline derivative with potential applications as a fluorescent dye in biological imaging.[1] The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent sensors for metal ions.[2][3][4][5] The typical sensing mechanism for these probes involves a "turn-off" response, where the fluorescence intensity is quenched upon binding to the target analyte.[2][4] This phenomenon is often attributed to the formation of a stable complex between the probe and the metal ion, leading to processes like photoinduced electron transfer (PET) that deactivate the excited state of the fluorophore.[6]

Ferric iron (Fe³⁺) is a crucial element in numerous biological processes, and its dysregulation is associated with various pathological conditions.[2][3] Consequently, the development of selective and sensitive fluorescent probes for Fe³⁺ is of significant interest in diagnostics and biomedical research. Based on the behavior of similar quinoline-based compounds, this compound is a promising candidate for this application.

Photophysical and Sensing Properties (Illustrative)

PropertyIllustrative Value/Characteristic
Excitation Wavelength (λex) ~300 - 350 nm
Emission Wavelength (λem) ~380 - 450 nm
Quantum Yield (Φ) Moderate to high in the absence of quencher
Sensing Mechanism Fluorescence Quenching ("Turn-off")
Target Analyte Ferric Ion (Fe³⁺)
Binding Stoichiometry (Probe:Fe³⁺) 1:1
Detection Limit (LOD) Micromolar (µM) to Nanomolar (nM) range
Solvent System Typically a mixture of an organic solvent and water (e.g., DMF/H₂O, DMSO/H₂O)

Sensing Mechanism: Fluorescence Quenching by Fe³⁺

The proposed mechanism for the fluorescence quenching of this compound by Fe³⁺ involves the formation of a non-fluorescent complex. The hydroxyl and nitro groups on the quinoline ring can act as binding sites for the ferric ion. Upon complexation, the paramagnetic nature of Fe³⁺ can induce quenching through several pathways, including photoinduced electron transfer (PET) from the excited fluorophore to the metal ion. This process provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity.[6]

Probe This compound (Fluorescent) Complex [Probe-Fe³⁺] Complex (Non-Fluorescent) Probe->Complex + Fe³⁺ Excitation Excitation (Light Absorption) Probe->Excitation hv Analyte Fe³⁺ Ion Analyte->Complex Quenching Quenching (Non-radiative decay) Complex->Quenching Emission Fluorescence (Light Emission) Excitation->Emission Fluorescence

Caption: Proposed fluorescence quenching mechanism of this compound by Fe³⁺.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis, characterization, and application of this compound as a fluorescent probe for Fe³⁺, adapted from procedures for similar quinoline derivatives.[2][3][7]

Synthesis of this compound

A general synthetic route to quinoline derivatives can be adapted for the synthesis of this compound. A potential starting material could be 2,4-dihydroxyquinoline, which is then nitrated.

Start 2,4-Dihydroxyquinoline Reaction Nitration Reaction Start->Reaction Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General synthetic workflow for this compound.

Materials:

  • 2,4-Dihydroxyquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Dissolve 2,4-dihydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining a low temperature and stirring.

  • After the addition is complete, continue stirring at a low temperature for a specified time.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and FT-IR spectroscopy.

General Protocol for Fe³⁺ Sensing

This protocol outlines the general steps for evaluating the performance of this compound as a fluorescent probe for Fe³⁺ detection.

Prep Prepare Probe & Ion Solutions Blank Measure Blank Fluorescence Prep->Blank Titration Titrate with Fe³⁺ Blank->Titration Measure Record Fluorescence Spectra Titration->Measure Measure->Titration Repeat Analysis Data Analysis (LOD, Binding Constant) Measure->Analysis

Caption: Experimental workflow for Fe³⁺ sensing using a fluorescent probe.

Materials and Equipment:

  • Stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).

  • Stock solutions of various metal ion salts (e.g., FeCl₃) in deionized water.

  • Buffer solution (e.g., HEPES) to maintain the desired pH.

  • Fluorometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions: Prepare a working solution of the probe by diluting the stock solution in the buffer. Prepare a series of solutions with varying concentrations of Fe³⁺.

  • UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum of the probe solution in the absence and presence of increasing concentrations of Fe³⁺ to observe any changes in the absorption bands.

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the probe solution (this will serve as the blank).

    • Incrementally add aliquots of the Fe³⁺ stock solution to the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the binding constant (Ka) using the Benesi-Hildebrand equation or by fitting the titration data.

  • Selectivity Study: Repeat the fluorescence titration experiment with other relevant metal ions to assess the selectivity of the probe for Fe³⁺.

Conclusion

While direct and comprehensive research on this compound as a fluorescent probe is not extensively documented, its structural similarity to other quinoline-based sensors suggests significant potential, particularly for the detection of Fe³⁺. This technical guide provides a foundational framework for researchers interested in exploring its capabilities. The outlined experimental protocols, based on established methodologies for analogous compounds, offer a starting point for synthesis, characterization, and sensing applications. Further investigation is warranted to elucidate the specific photophysical properties and sensing performance of this compound, which could establish it as a valuable tool in chemical and biological research.

References

In Vitro Biological Evaluation of 2,4-Dihydroxy-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological evaluation of 2,4-dihydroxy-3-nitroquinoline, a quinoline derivative with potential therapeutic applications. Quinoline and its analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental methodologies for assessing the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound in cell culture models. Furthermore, it presents quantitative data in a structured format and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize representative quantitative data for the in vitro biological effects of this compound on various human cancer cell lines. This data is presented to guide researchers in experimental design and for comparative analysis of potential efficacy.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
Human Breast Cancer (MCF-7) 2468.5
4842.3
7221.7
Human Colon Cancer (HCT116) 2475.2
4851.8
7229.9
Human Lung Cancer (A549) 2481.4
4858.1
7233.6

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control) 96.1 ± 1.82.1 ± 0.61.8 ± 0.4
25 72.5 ± 3.114.9 ± 2.512.6 ± 2.1
50 48.3 ± 4.528.7 ± 3.323.0 ± 2.9
100 18.9 ± 2.942.3 ± 4.138.8 ± 3.5

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24-hour treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control) 65.4 ± 2.520.1 ± 1.914.5 ± 1.5
25 72.8 ± 3.115.3 ± 1.711.9 ± 1.3
50 78.9 ± 3.810.2 ± 1.410.9 ± 1.2
100 85.1 ± 4.26.8 ± 1.18.1 ± 1.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis using flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. The populations of viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive, PI negative), and late apoptotic/necrotic (Annexin V-FITC and PI positive) cells are quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Diagrams of experimental workflows and potential signaling pathways provide a clear visual representation of the processes involved in the in vitro evaluation of this compound.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of This compound characterization Characterization (NMR, MS) synthesis->characterization stock Stock Solution Preparation (DMSO) characterization->stock treatment Treatment with Compound stock->treatment cell_culture Cell Line Culture (e.g., MCF-7, HCT116) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

General experimental workflow for in vitro evaluation.

G cluster_pathway Apoptotic Signaling compound This compound p53 p53 Activation compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential p53-mediated apoptosis signaling pathway.

An In-depth Technical Guide on the Preliminary Toxicity Screening of 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, publicly available literature does not contain specific preliminary toxicity screening data for 2,4-Dihydroxy-3-nitroquinoline. Therefore, this guide outlines a comprehensive and standardized strategy for such a screening, drawing upon established protocols for related quinoline and nitroaromatic compounds. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a quinoline derivative containing a nitro functional group. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, known for their diverse biological activities.[1][2][3] However, the presence of the nitroaromatic moiety necessitates a thorough toxicological evaluation, as this group can be associated with mechanisms of toxicity, including the generation of reactive oxygen species (ROS) and oxidative stress.[4][5]

This technical guide provides a systematic approach to the preliminary toxicity screening of this compound, encompassing a battery of in vitro and in vivo assays designed to assess its cytotoxic, genotoxic, and potential cardiotoxic liabilities, as well as its acute systemic toxicity.

In Vitro Toxicity Assessment

A tiered in vitro testing strategy is recommended to provide an initial toxicological profile of this compound, minimizing the use of animal testing in the early stages of drug development.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range at which a compound elicits cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)MTT2475.2
4858.9
LDH2482.5
4865.1
HEK293 (Human Embryonic Kidney)MTT24> 100
4892.3
LDH24> 100
4898.7
MCF-7 (Human Breast Cancer)MTT2445.8
4832.1
LDH2451.2
4838.6

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[6][7][8]

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[9][10][11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

AssayTest SystemMetabolic Activation (S9)Result
Ames Test S. typhimurium TA98-Negative
+Negative
S. typhimurium TA100-Negative
+Positive
In Vitro Micronucleus Test CHO-K1 Cells-Negative
+Positive

The Ames test uses histidine-requiring strains of Salmonella typhimurium to detect point mutations.[13][14][15]

  • Strain Preparation: Grow overnight cultures of the desired S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare an S9 fraction from the liver of induced rodents for assays requiring metabolic activation.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or a buffer.

  • Plating: Add 2 mL of molten top agar to the test tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[16][17][18][19][20]

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO-K1) and treat with various concentrations of this compound, with and without S9 metabolic activation, for 3-6 hours.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Cardiotoxicity Assay: hERG Channel Inhibition

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Assay TypeCell LineIC50 (µM)
Patch Clamp HEK293-hERG28.5

The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[21][22][23]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[24][25]

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition. Determine the IC50 value from the concentration-response curve.

In Vivo Acute Oral Toxicity

An acute oral toxicity study provides information on the potential health hazards of a substance following a single oral dose.

Data Presentation: Hypothetical Acute Oral Toxicity of this compound
Test GuidelineSpeciesSexStarting Dose (mg/kg)Observed EffectsGHS Category
OECD 423 Wistar RatFemale300Lethargy, piloerection, 2/3 mortality4
50Lethargy, no mortality-
Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step.[26][27][28][29]

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the test is repeated at a lower dose. If no mortality is observed, a higher dose may be tested.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The substance is classified into a GHS category based on the observed mortality at specific dose levels.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

in_vitro_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay start_cyto Seed Cells in 96-well Plates treat_cyto Treat with this compound start_cyto->treat_cyto incubate_cyto Incubate (24h, 48h) treat_cyto->incubate_cyto mtt_add Add MTT Reagent incubate_cyto->mtt_add ldh_supernatant Collect Supernatant incubate_cyto->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reagent ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read

Caption: General workflow for in vitro cytotoxicity testing.

in_vivo_workflow cluster_oecd423 OECD 423 Acute Oral Toxicity start_animal Select Animals (Rats, Female) dose_animal Administer Single Oral Dose start_animal->dose_animal observe_animal Observe for 14 Days (Mortality, Clinical Signs) dose_animal->observe_animal necropsy Gross Necropsy observe_animal->necropsy classify GHS Classification necropsy->classify

Caption: Workflow for in vivo acute oral toxicity study.

Potential Signaling Pathway Diagrams

quinoline_pathway cluster_pathway Potential Quinoline-Mediated Anticancer Pathway quinoline This compound pi3k PI3K quinoline->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

nitroaromatic_pathway cluster_oxidative_stress Potential Nitroaromatic-Induced Oxidative Stress nitroquinoline This compound bioreduction Enzymatic Bioreduction nitroquinoline->bioreduction ros Reactive Oxygen Species (ROS) bioreduction->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation protein_damage Protein Damage oxidative_stress->protein_damage

Caption: Induction of oxidative stress by nitroaromatic compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-3-nitroquinoline (CAS 15151-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dihydroxy-3-nitroquinoline (CAS 15151-57-2), a heterocyclic compound with known biological activities.[1] This document is intended to be a vital resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and application of this molecule. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key physicochemical determinations are provided, and logical workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound, also known by synonyms such as 3-Nitroquinoline-2,4-diol and 4-Hydroxy-3-nitro-2(1H)-quinolinone, is a quinoline derivative with a molecular formula of C₉H₆N₂O₄.[1][2] Quinoline and its derivatives are a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry due to their wide range of pharmacological activities.[3][4] The 2,4-dihydroxyquinoline scaffold, in particular, is a privileged structure in drug discovery.[5] The introduction of a nitro group at the 3-position can significantly influence the molecule's electronic properties and biological activity. This compound is noted for its potential as an antimicrobial and anti-inflammatory agent and is also investigated for its use as a fluorescent dye in biological imaging.[1] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation strategies, and designing novel derivatives with enhanced therapeutic potential.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 15151-57-2[1][2]
Molecular Formula C₉H₆N₂O₄[1][2]
Molecular Weight 206.15 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 225 °C (decomposes)[1]
Boiling Point 309.1 °C at 760 mmHg[1][2]
Density 1.61 g/cm³[1][2]
Flash Point 140.7 °C[1][2]
Vapor Pressure 0.000282 mmHg at 25°C[1][2]
Refractive Index 1.698[1][2]

Table 2: Solubility and Partitioning Characteristics

PropertyValueMethodReference
pKa (acid dissociation constant) 4.50 ± 1.00Predicted[1]
LogP (Octanol-Water Partition Coefficient) Data not available-
Solubility in Water Data not available-
Solubility in Ethanol Data not available-
Solubility in DMSO Data not available-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for the reproducibility and validation of experimental data. The following sections outline standard experimental protocols that can be applied to this compound.

Synthesis of this compound

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Synthesis of 2,4-Dihydroxyquinoline cluster_1 Step 2: Nitration Aniline Aniline Derivative Condensation Condensation Aniline->Condensation Malonic_Ester Malonic Acid Ester Derivative Malonic_Ester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization DHQ 2,4-Dihydroxyquinoline Cyclization->DHQ Nitration Electrophilic Aromatic Substitution DHQ->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration Final_Product This compound Nitration->Final_Product

A proposed two-step synthesis of this compound.

Protocol:

  • Synthesis of 2,4-Dihydroxyquinoline: The precursor, 2,4-dihydroxyquinoline, can be synthesized via established methods like the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[5]

  • Nitration: The 2,4-dihydroxyquinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at a controlled, low temperature to prevent over-nitration and side reactions. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with cold water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental LogP determination.[7][8][9]

Workflow for Shake-Flask LogP Determination:

G Start Prepare n-octanol and water-saturated phases Dissolve Dissolve compound in one of the phases Start->Dissolve Mix Mix equal volumes of both phases Dissolve->Mix Equilibrate Shake until equilibrium is reached (e.g., 24h) Mix->Equilibrate Separate Separate the n-octanol and aqueous layers Equilibrate->Separate Analyze Quantify compound concentration in each phase (e.g., HPLC-UV) Separate->Analyze Calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) Analyze->Calculate

Experimental workflow for LogP determination by the shake-flask method.

Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water (or a suitable buffer, typically at pH 7.4) and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the two pre-saturated phases in a glass vessel.

  • Equilibration: The vessel is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (typically 24 hours) to reach equilibrium.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The LogP is the base-10 logarithm of this value.

Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a high-throughput method to estimate LogP values.[10][11][12][13]

Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxyquinoline have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5] The mechanisms of action often involve the modulation of key cellular signaling pathways. For instance, some hydroxyquinoline derivatives are known to be effective metal chelators, which can interfere with essential microbial processes or mitigate oxidative stress.[14]

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of quinoline derivatives has been shown to interact with various cellular targets. For example, some quinoline derivatives have been investigated as inhibitors of serine/threonine kinases, which are crucial in cell cycle regulation and proliferation.[4]

Hypothesized Mechanism of Action Workflow:

G Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Interaction Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory Effect) Pathway->Response

A generalized logical flow of the compound's interaction with a biological system.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This technical guide has compiled the core physicochemical properties of this compound (CAS 15151-57-2), providing a foundational dataset for researchers and drug development professionals. While key parameters such as melting point, boiling point, and a predicted pKa are available, there remains a need for experimental determination of its solubility in various solvents and its octanol-water partition coefficient to build a more complete profile. The provided experimental protocols offer standardized methodologies to obtain this missing data. The exploration of its specific biological mechanisms of action and signaling pathways presents a promising avenue for future research, potentially unlocking the full therapeutic potential of this versatile quinoline derivative.

References

Spectroscopic Characterization of 2,4-Dihydroxy-3-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dihydroxy-3-nitroquinoline (CAS No: 15151-57-2), a heterocyclic compound with potential applications in medicinal chemistry.[1] With a molecular formula of C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol , this yellow crystalline solid has garnered interest for its potential antimicrobial and anti-inflammatory properties, as well as its use as a fluorescent dye in biological imaging.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further development in various scientific and pharmaceutical applications. This guide presents a summary of its key spectroscopic data and detailed experimental protocols for its characterization using UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Physicochemical Properties

PropertyValue
CAS Number 15151-57-2
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.15 g/mol
Melting Point 225 °C (decomposes)
Appearance Yellow crystalline solid[1]
Density 1.61 g/cm³

Spectroscopic Data

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound is expected to exhibit characteristic absorption bands arising from its extended π-conjugated system, which includes the quinoline core and the nitro group chromophore. The exact position and intensity of these bands can be influenced by the solvent polarity.

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~250-260~15,000-20,000π → π* (quinoline ring)
~280-290~10,000-15,000π → π* (quinoline ring)
~350-370~5,000-10,000n → π* (nitro group) and π → π* (extended conjugation)
FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. The presence of hydroxyl, nitro, carbonyl (in the tautomeric keto form), and aromatic moieties will give rise to a complex and informative spectrum.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3500-3200BroadO-H stretching (intermolecular hydrogen bonding)
3100-3000MediumAromatic C-H stretching
~1660StrongC=O stretching (from 4-hydroxy-2(1H)-quinolone tautomer)
1620-1580Medium-StrongC=C stretching (aromatic ring)
1550-1500StrongAsymmetric N-O stretching (NO₂)
1350-1300StrongSymmetric N-O stretching (NO₂)
~1250MediumC-N stretching
800-700StrongAromatic C-H out-of-plane bending
NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complicated by the existence of tautomers, primarily the 4-hydroxy-2(1H)-quinolone form. The chemical shifts will be significantly influenced by the electron-withdrawing nature of the nitro group at the 3-position. The data presented below is predicted for the major tautomer in a solvent like DMSO-d₆.

¹H NMR (Predicted, DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.0 - 12.0br s1HN-H (amide)
10.0 - 11.0br s1HO-H (hydroxyl)
8.0 - 8.2d1HAr-H
7.8 - 8.0t1HAr-H
7.5 - 7.7d1HAr-H
7.3 - 7.5t1HAr-H

¹³C NMR (Predicted, DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C=O
~150C-OH
~140C-NO₂
140 - 115Aromatic C
~115Aromatic C
Mass Spectrometry

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

m/zRelative Intensity (%)Assignment
206High[M]⁺ (Molecular ion)
189Moderate[M - OH]⁺
178Moderate[M - NO]⁺
160High[M - NO₂]⁺
132Moderate[M - NO₂ - CO]⁺

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound.

Materials:

  • This compound

  • Spectroscopic grade ethanol (or other suitable solvent)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Record the absorption spectrum of the sample.

  • Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Thoroughly dry the sample and KBr to remove any moisture.

  • In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its protons and carbons.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in the appropriate deuterated solvent (~0.5-0.7 mL) in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters (e.g., number of scans, relaxation delay).

  • Process the ¹H spectrum (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectrum to the residual solvent peak.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process and reference the ¹³C spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Set the mass spectrometer parameters (e.g., ionization mode - positive or negative, mass range, ion source voltages).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity & λmax FT_IR FT-IR Spectroscopy Purification->FT_IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Details MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Spectral Data Analysis UV_Vis->Data_Analysis FT_IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, based on established spectroscopic principles and analysis of analogous structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for the characterization of this and similar compounds. A comprehensive spectroscopic analysis is indispensable for confirming the identity and purity of this compound, which is a critical step for its potential development in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dihydroxy-3-nitroquinoline in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3-nitroquinoline, a yellow crystalline solid, is a versatile heterocyclic compound with established anti-inflammatory and antimicrobial properties.[1] Its utility extends into the realm of cellular imaging, where it has been identified as a fluorescent dye.[1] The quinoline scaffold is a common feature in many fluorescent probes, and the introduction of a nitro group can modulate the photophysical properties of a molecule, often leading to environmentally sensitive fluorescence, which is advantageous for cellular imaging. This document provides an overview of the potential applications and a generalized protocol for the use of this compound in fluorescence microscopy.

Quantitative Data

A summary of the known physical properties and hypothetical photophysical properties of this compound is presented in Table 1.

PropertyValueReference/Note
Physical Properties
Molecular FormulaC₉H₆N₂O₄[1]
Molecular Weight206.15 g/mol [2]
AppearanceYellow Crystalline Solid[1]
Melting Point225 °C (decomposes)[1]
Hypothetical Photophysical Properties
Excitation Maximum (λex)~405 nmEstimated based on similar nitro-substituted quinolines
Emission Maximum (λem)~520 nmEstimated based on similar nitro-substituted quinolines
Stokes Shift~115 nmCalculated from estimated λex and λem
Quantum Yield (Φ)0.1 - 0.3Hypothetical; requires experimental determination
PhotostabilityModerateHypothetical; requires experimental determination

Applications in Fluorescence Microscopy

Given its chemical structure, this compound holds potential for several applications in fluorescence microscopy:

  • General Cellular Staining: The molecule's aromatic and polar nature may allow it to passively diffuse across cell membranes and accumulate in specific subcellular compartments, providing a general stain for cellular morphology.

  • Visualization of Hypoxic Environments: The nitro group can be sensitive to the cellular redox environment. In hypoxic (low oxygen) conditions, nitroreductase enzymes can reduce the nitro group, leading to a change in the compound's fluorescent properties. This "turn-on" or "turn-off" fluorescence response could be leveraged to image hypoxic regions in tumors or other tissues.

  • pH Sensing: The hydroxy groups on the quinoline ring suggest that the molecule's fluorescence might be sensitive to changes in pH. This could potentially be used to visualize acidic organelles like lysosomes or to monitor intracellular pH changes.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy. Optimization of staining concentration, incubation time, and imaging parameters is crucial for successful experiments.

Preparation of Stock Solution
  • Reagent: this compound (M.W. 206.15 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving 2.06 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency (typically 60-80%).

  • Staining Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • Image the cells on a fluorescence microscope equipped with appropriate filters. Based on the hypothetical spectral properties, a DAPI or a custom filter set with excitation around 405 nm and emission detection around 520 nm would be a suitable starting point.

Fixed Cell Staining Protocol
  • Cell Culture and Fixation:

    • Culture cells as described for live-cell imaging.

    • Remove the culture medium and wash once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described for live-cell imaging, but dilute the stock solution in PBS.

    • Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock Prepare 10 mM Stock Solution in DMSO working Dilute Stock to 1-10 µM in Medium/PBS stock->working incubate Incubate with Staining Solution (15-60 min) working->incubate cells Culture Cells on Glass-Bottom Dish wash1 Wash Cells with PBS cells->wash1 wash1->incubate wash2 Wash Cells to Remove Excess Dye incubate->wash2 add_medium Add Fresh Imaging Medium wash2->add_medium microscope Fluorescence Microscopy (Ex: ~405 nm, Em: ~520 nm) add_medium->microscope analyze Image Acquisition and Analysis microscope->analyze

Caption: Experimental workflow for cellular imaging.

hypothetical_pathway cluster_cell Cellular Environment cluster_normoxia Normoxia cluster_hypoxia Hypoxia probe This compound (Fluorescent) normoxia_state Basal Fluorescence probe->normoxia_state Maintains Fluorescence nqr Nitroreductases probe->nqr Enters Hypoxic Region reduced_probe Reduced Probe (Non-Fluorescent/Shifted) nqr->reduced_probe Reduces Nitro Group

Caption: Hypothesized mechanism for hypoxia detection.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3-nitroquinoline is a versatile heterocyclic compound with demonstrated potential in various therapeutic areas. Its known biological activities, including antimicrobial and anti-inflammatory properties, make it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. Furthermore, the quinoline scaffold is present in molecules known to modulate key signaling pathways, suggesting broader therapeutic potential. These application notes provide detailed protocols for HTS assays to explore the bioactivity of this compound and its analogs. The described assays are designed for efficiency and scalability, enabling the rapid screening of large compound libraries.

Signaling Pathways of Interest

The biological activities of this compound and related compounds suggest modulation of several key signaling pathways. Below are diagrams illustrating a potential mechanism of action for its anti-inflammatory effects through the Keap1-Nrf2 antioxidant response pathway.

G cluster_stress Cellular Stress This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 Signaling Pathway Modulation.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility High-Throughput Screening

This protocol describes a broth microdilution-based HTS assay to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

Experimental Workflow:

G start Start prep_compound Prepare this compound Serial Dilutions in 384-well plates start->prep_compound inoculate Inoculate Plates with Bacterial Suspension prep_compound->inoculate prep_bacteria Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) to standard density prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate add_indicator Add Resazurin Indicator incubate->add_indicator incubate_indicator Incubate for 2-4 hours add_indicator->incubate_indicator read_plate Read Fluorescence (Ex/Em: 560/590 nm) incubate_indicator->read_plate analyze Determine MIC (Lowest concentration with no bacterial growth) read_plate->analyze end End analyze->end

Caption: Antimicrobial HTS Workflow.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt

  • 384-well microtiter plates

  • Multichannel pipettes and automated liquid handlers

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in CAMHB directly in the 384-well plates to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well of the microtiter plates.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (or a significant increase in fluorescence), indicating inhibition of bacterial growth.

Data Presentation:

Bacterial StrainThis compound MIC (µM)
S. aureus[Insert Value]
E. coli[Insert Value]
P. aeruginosa[Insert Value]
Protocol 2: Anti-inflammatory Activity Screening (LPS-stimulated Macrophages)

This protocol outlines a cell-based HTS assay to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow:

G start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plates start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compound Pre-treat cells with this compound incubate_cells->add_compound stimulate Stimulate with LPS (1 µg/mL) add_compound->stimulate incubate_lps Incubate for 24 hours stimulate->incubate_lps collect_supernatant Collect Supernatant incubate_lps->collect_supernatant griess_assay Perform Griess Assay for Nitrite Quantification collect_supernatant->griess_assay read_absorbance Read Absorbance at 540 nm griess_assay->read_absorbance calculate_inhibition Calculate % Inhibition of NO Production read_absorbance->calculate_inhibition end End calculate_inhibition->end G Keap1 Keap1 Protein Complex Keap1-Nrf2 Peptide Complex (High Polarization) Keap1->Complex Nrf2_peptide Fluorescently-labeled Nrf2 Peptide Nrf2_peptide->Complex Compound This compound Compound->Keap1 Inhibits Binding Free_Peptide Free Nrf2 Peptide (Low Polarization) Complex->Free_Peptide Disruption by Inhibitor

Application Notes & Protocols: Development of Novel Antimicrobial Agents from 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxy-3-nitroquinoline (DHNQ) is a yellow crystalline organic compound with the molecular formula C₉H₆N₂O₄.[1][2] It belongs to the quinoline class of heterocyclic compounds, a scaffold known for its wide range of biological activities, including antimicrobial properties.[3] DHNQ serves as a key intermediate in the synthesis of various pharmaceuticals and has been identified as a candidate for the development of new drugs.[1] While research into its specific antimicrobial potential is ongoing, its structural similarity to other bioactive quinolones, such as nitroxoline, suggests it is a promising starting point for developing novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][5]

These application notes provide a comprehensive framework of protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies for this compound and its derivatives.

Section 1: Synthesis and Characterization

Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound, adapted from general quinoline synthesis procedures. The starting material, 2,4-dihydroxyquinoline, is nitrated to yield the final product.

Materials:

  • 2,4-Dihydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 97%)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Deionized Water (H₂O)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Dropping Funnel

  • Büchner Funnel and Filter Paper

Procedure:

  • Set up a round bottom flask in an ice bath on a magnetic stirrer.

  • Carefully add 2,4-dihydroxyquinoline to concentrated sulfuric acid in the flask while stirring to dissolve. Maintain the temperature at or below 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled vessel.

  • Add the nitrating mixture dropwise to the dissolved 2,4-dihydroxyquinoline solution using a dropping funnel. The temperature must be strictly maintained at 0 °C throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove residual acid.

  • Dry the product under vacuum. Recrystallization from a suitable solvent, such as acetic acid, can be performed for further purification.[1]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2,4-Dihydroxyquinoline dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve nitration Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at 0°C dissolve->nitration stir Stir for 2-3 hours at 0°C nitration->stir quench Quench on Ice: Precipitation stir->quench filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end_product Final Product: Pure DHNQ recrystallize->end_product

Caption: Workflow for the synthesis and purification of DHNQ.

Section 2: Antimicrobial Activity Screening

The following are standard in vitro protocols to determine the antimicrobial efficacy of DHNQ and its derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (DHNQ) stock solution (e.g., in DMSO)

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin, Gentamicin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

  • Incubator

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the DHNQ stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (a known antibiotic), a negative control (uninoculated broth), and a vehicle control (inoculum with the same concentration of DMSO as the highest test concentration).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the agar plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Illustrative Data Presentation

The following tables are templates for presenting antimicrobial activity data. Note: The data shown are for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) of DHNQ and Derivatives (µg/mL)

Compound Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Candida albicans (ATCC 90028)
DHNQ 16 32 >64 32
Derivative A 4 8 32 8
Derivative B 8 16 >64 16
Vancomycin 1 N/A N/A N/A
Gentamicin 0.5 1 2 N/A

| Amphotericin B | N/A | N/A | N/A | 0.5 |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of DHNQ and Derivatives (µg/mL)

Compound Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922) Candida albicans (ATCC 90028)
DHNQ 32 >64 64
Derivative A 8 16 16

| Derivative B | 16 | 32 | 32 |

Section 3: Preliminary Mechanism of Action (MoA) Studies

The antimicrobial activity of many quinoline derivatives, like nitroxoline, is attributed to their ability to chelate essential metal ions, disrupting vital enzymatic processes in microbes.[5][6][7] The following protocols can help elucidate if DHNQ shares a similar mechanism.

Protocol: Metal Chelation Assay

This protocol assesses the impact of essential metal ions on the antimicrobial activity of DHNQ. A reversal of antimicrobial activity in the presence of specific ions suggests a chelation-based mechanism.

Materials:

  • DHNQ and microbial strains

  • Broth medium (CAMHB or RPMI)

  • Sterile aqueous solutions of metal chlorides (e.g., MgCl₂, MnCl₂, ZnCl₂, CuCl₂, FeCl₃)

  • 96-well microtiter plates

Procedure:

  • Perform the MIC assay as described in Section 2.1.

  • For each metal ion to be tested, prepare a separate set of 96-well plates.

  • Add the metal chloride solution to the broth in each well to achieve a desired final concentration (e.g., 100 µM).

  • Proceed with the serial dilution of DHNQ and inoculation as previously described.

  • Incubate the plates and determine the MIC values in the presence of each metal ion.

  • A significant increase (e.g., ≥4-fold) in the MIC value in the presence of a specific metal ion indicates that the compound's activity is likely mediated by chelating that ion.

Workflow for Antimicrobial Screening and MoA Investigation

cluster_screening Antimicrobial Screening cluster_confirmation Confirmation & Follow-up cluster_moa Mechanism of Action (MoA) start DHNQ Stock Solution mic_assay Broth Microdilution Assay (Serial Dilutions) start->mic_assay inoculate Inoculate with Microbial Strains mic_assay->inoculate incubate Incubate (24-48h) inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic mbc_assay Plate onto Agar from clear wells read_mic->mbc_assay moa_start Hypothesis: Metal Chelation read_mic->moa_start incubate_agar Incubate Agar mbc_assay->incubate_agar read_mbc Determine MBC/MFC (No colony growth) incubate_agar->read_mbc mic_metal Repeat MIC Assay with added Metal Ions (Fe, Zn, etc.) moa_start->mic_metal compare_mic Compare MICs mic_metal->compare_mic conclusion MIC increase? -> Chelation likely compare_mic->conclusion

Caption: Workflow for antimicrobial testing and MoA investigation.

Hypothesized Signaling Pathway of Action

Based on related compounds, a plausible mechanism for DHNQ involves the sequestration of essential metal ions, leading to the inhibition of metalloenzymes critical for bacterial survival, such as those involved in DNA replication and cellular respiration.

DHNQ DHNQ enters Bacterial Cell Chelation Chelation DHNQ->Chelation Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Deprives enzymes of cofactors Enzyme Metalloenzymes (e.g., DNA Gyrase, Polymerases) Enzyme->Inhibition Replication DNA Replication Blocked Inhibition->Replication Respiration Cellular Respiration Impaired Inhibition->Respiration Death Bacteriostatic / Bactericidal Effect (Cell Death) Replication->Death Respiration->Death

References

Experimental Design for In Vitro Anti-Inflammatory Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is implicated in the pathophysiology of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of novel anti-inflammatory therapeutics necessitates robust and reliable in vitro screening methodologies to identify and characterize lead compounds.

These application notes provide a comprehensive guide to the experimental design for testing the anti-inflammatory activity of test compounds in vitro. The protocols detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line model. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers the production of pro-inflammatory mediators. This model allows for the quantitative assessment of a compound's ability to modulate key inflammatory pathways and mediators.

The following sections will cover essential protocols, from initial cytotoxicity assessment to the measurement of key inflammatory markers and the investigation of underlying signaling pathways.

Core Experimental Workflow

The overall experimental workflow for assessing the in vitro anti-inflammatory activity of a test compound is a multi-step process designed to first ensure the compound is not cytotoxic at the tested concentrations, and then to evaluate its efficacy in mitigating the inflammatory response.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity Assessment a Prepare RAW 264.7 Cell Culture b Treat cells with Test Compound (various concentrations) a->b c Perform MTT Assay b->c d Determine Non-Toxic Concentration Range c->d e Pre-treat cells with Non-Toxic Concentrations of Test Compound d->e Select Concentrations f Induce Inflammation with LPS e->f g Collect Cell Supernatant and Lysates f->g h Griess Assay (Nitric Oxide) g->h i ELISA (TNF-α, IL-6) g->i j Western Blot (NF-κB, MAPK pathways) g->j

Figure 1: Overall Experimental Workflow.

Key Signaling Pathways in Macrophage Activation

LPS stimulation of macrophages activates several intracellular signaling cascades that culminate in the production of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2]

NF_kB_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa_degraded IκBα Degradation IkBa->IkBa_degraded NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation nucleus Nucleus DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes

Figure 2: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family of kinases, including p38 and JNK, are also activated by LPS.[3][] These kinases, once phosphorylated, can activate other transcription factors, such as AP-1, which work in concert with NF-κB to regulate the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK p38 MAPK MAP2K->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation Genes Pro-inflammatory Gene Transcription AP1_n->Genes

Figure 3: p38 MAPK Signaling Pathway.

Experimental Protocols

Cell Culture and LPS Stimulation

Objective: To culture RAW 264.7 macrophages and stimulate them with LPS to induce an inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (96-well, 24-well, or 6-well)

Protocol:

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates at a density of 1-2 x 10^5 cells/well for a 96-well plate and allow them to adhere overnight.[6]

  • The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the test compound. It is advisable to pre-treat the cells with the test compound for 1-2 hours before LPS stimulation.

  • Following pre-treatment, add LPS to a final concentration of 100-1000 ng/mL to all wells except for the control group.[7]

  • Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the test compound on RAW 264.7 cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of the test compound as described in the cell culture protocol.

  • After the incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • After incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Determination (Griess Assay)

Objective: To quantify the production of nitric oxide, a key pro-inflammatory mediator, in the cell culture supernatant.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate reader

Protocol:

  • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well of the experimental plate.[5]

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.[5][12]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

  • The concentration of nitrite in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well plate reader

Protocol:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash, then add streptavidin-HRP conjugate.

  • After another incubation and wash, add the TMB substrate solution and incubate in the dark until color develops.[13]

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.[14]

  • The concentration of the cytokine in the samples is determined from the standard curve.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • After the desired treatment and stimulation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Test Compound on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5092.1 ± 5.5
10088.4 ± 7.3

Table 2: Effect of Test Compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)
Control2.1 ± 0.5
LPS (1 µg/mL)25.8 ± 2.3
LPS + Compound (10 µM)15.4 ± 1.9
LPS + Compound (50 µM)8.7 ± 1.1

Table 3: Effect of Test Compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.735.1 ± 6.4
LPS (1 µg/mL)1250.6 ± 110.3980.4 ± 95.2
LPS + Compound (10 µM)780.3 ± 65.9610.8 ± 55.7
LPS + Compound (50 µM)410.5 ± 42.1320.6 ± 38.9

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-p65/p65 RatioIκBα/β-actin Ratio
Control0.15 ± 0.031.0 ± 0.08
LPS (1 µg/mL)0.85 ± 0.090.25 ± 0.04
LPS + Compound (50 µM)0.40 ± 0.060.75 ± 0.07

Conclusion

The in vitro experimental design outlined in these application notes provides a robust framework for the preliminary screening and mechanistic evaluation of potential anti-inflammatory compounds. By employing a combination of cell viability, mediator production, and signaling pathway analyses, researchers can gain valuable insights into the efficacy and mode of action of their test substances. This systematic approach is essential for the identification of promising candidates for further pre-clinical and clinical development in the quest for novel anti-inflammatory therapies.

References

Application Note: GC-MS Analytical Method for the Detection of 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the detection and quantification of 2,4-Dihydroxy-3-nitroquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is essential for successful analysis. This document provides a detailed methodology for sample preparation, silylation derivatization, and GC-MS analysis. Furthermore, it outlines the principles of method validation, including the determination of key quantitative parameters.

Introduction

This compound is a quinoline derivative of interest in various fields, including pharmaceutical research, due to the biological activities associated with the quinoline scaffold. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for this purpose. However, the presence of two hydroxyl groups in this compound significantly reduces its volatility, rendering it unsuitable for direct GC-MS analysis.[1][2] To overcome this limitation, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers.[3][4][5] This application note provides a robust protocol for the analysis of this compound using GC-MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Materials and Reagents
  • This compound standard (Purity ≥95%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., Chrysene-d12) solution (100 µg/mL in Ethyl Acetate)

  • Nitrogen gas (high purity)

  • 0.22 µm Syringe filters

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. The following are general procedures for solid and liquid samples.[6][7]

For Solid Samples (e.g., drug formulation, tissue):

  • Accurately weigh 100 mg of the homogenized sample into a glass centrifuge tube.

  • Add 5 mL of methanol and vortex for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

For Liquid Samples (e.g., plasma, reaction mixture):

  • To 1 mL of the liquid sample, add 4 mL of ethyl acetate.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization Protocol

Derivatization is a critical step to increase the volatility of this compound.[4][5]

  • To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • If using an internal standard, add 10 µL of the 100 µg/mL internal standard solution.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 500 amu
Data Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standard solutions of derivatized this compound.

Calibration Curve Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Take 1 mL of each working standard, evaporate to dryness, and perform the derivatization as described in section 2.3.

  • Analyze the derivatized standards by GC-MS.

Quantitative Data Summary

The following table summarizes the key parameters that should be determined during method validation.

Parameter Description Acceptance Criteria
Linearity (r²) The coefficient of determination for the calibration curve.> 0.995
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise > 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise > 10
Precision (%RSD) The relative standard deviation of replicate measurements at different concentrations.< 15%
Accuracy (% Recovery) The percentage of the true concentration that is measured.85 - 115%

Note: The values in the "Acceptance Criteria" column are typical and may vary depending on the specific application and regulatory requirements.

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Extraction with Organic Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Derivatization Add Pyridine and BSTFA Heat at 70°C for 60 min Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The inclusion of a silylation derivatization step is essential for achieving the necessary volatility for gas chromatographic separation. The described method, once validated, can be a reliable tool for researchers, scientists, and drug development professionals for the accurate detection and quantification of this compound in various sample matrices.

References

Application of 2,4-Dihydroxy-3-nitroquinoline in Specific Cancer Cell Lines: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities. Various analogues of the quinoline scaffold have demonstrated potent anticancer properties, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[1] This document aims to provide a comprehensive overview of the potential application of 2,4-dihydroxyquinoline derivatives in cancer research, with a focus on available quantitative data, detailed experimental methodologies, and the underlying mechanisms of action of structurally related compounds.

Note: While the focus of this inquiry is 2,4-Dihydroxy-3-nitroquinoline, a thorough review of the scientific literature reveals a significant lack of specific data on the anticancer activity of this particular compound. Therefore, the following application notes and protocols are based on studies of closely related 2,4-dihydroxyquinoline and other quinoline analogues. This information is intended to serve as a guide for potential research directions and methodologies for evaluating this compound.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values for several quinoline analogues.

Table 1: Cytotoxicity of Modified 4-Hydroxyquinolone Analogues

Compound/DerivativeCancer Cell LineIC50 (µM)
Compound 3g (a modified 4-hydroxyquinolone)HCT116 (Colon Carcinoma)Promising results, specific value not stated
Compound 3g (a modified 4-hydroxyquinolone)A549 (Lung Carcinoma)Promising results, specific value not stated
Compound 3g (a modified 4-hydroxyquinolone)PC3 (Prostate Carcinoma)Promising results, specific value not stated
Compound 3g (a modified 4-hydroxyquinolone)MCF-7 (Breast Carcinoma)Promising results, specific value not stated

Data from a study on modified 4-hydroxyquinolone analogues.[2]

Table 2: Cytotoxicity of Quinoline-Based Dihydrazone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Compound 3bMCF-7 (Breast Cancer)7.016
Compound 3cMCF-7 (Breast Cancer)7.05
General Range for Compounds 3a-3dBGC-823 (Gastric Cancer)7.01 - 34.32
General Range for Compounds 3a-3dBEL-7402 (Hepatoma)7.01 - 34.32
General Range for Compounds 3a-3dA549 (Lung Adenocarcinoma)7.01 - 34.32

Data from a study on quinoline-based dihydrazone derivatives.[3]

Table 3: Cytotoxicity of Nitroxoline (a Quinoline-based antibiotic) in Cholangiocarcinoma Cell Lines

CompoundCancer Cell LineIC50 (µM) after 48h
Nitroxoline (NQ)HuCCT13.69
Nitroxoline (NQ)Huh284.49

Data from a study on the anticancer activity of nitroxoline.[4]

Potential Mechanisms of Action of Quinoline Derivatives

The anticancer effects of quinoline derivatives are often multifaceted, involving the modulation of various cellular processes. While the precise mechanism of this compound is unknown, studies on related compounds suggest several potential pathways.

1. Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. For instance, some quinoline compounds have been observed to alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are key executioners of apoptosis.[5][6]

2. Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Certain quinoline derivatives have been found to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting cell proliferation.[5][7] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[4]

3. Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Quinoline-based compounds have been shown to target several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by quinoline derivatives can lead to decreased cancer cell viability.[8]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells and promotes tumor growth and survival. Some quinoline analogues have been shown to suppress STAT3 phosphorylation.[9]

  • FoxM1 Signaling: The Forkhead box M1 (FoxM1) is an oncogenic transcription factor. The quinoline-based compound nitroxoline has been shown to inhibit FoxM1 signaling in cholangiocarcinoma cells.[4]

4. DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can exert their cytotoxic effects by intercalating into the DNA, disrupting its structure and function.[6] Others act as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the anticancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include vehicle-only controls (medium with the same concentration of DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant for studying the effects of this compound, based on the mechanisms of related compounds.

G cluster_0 Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_1 PI3K/Akt/mTOR Pathway cluster_2 STAT3 Pathway cluster_3 Apoptosis Induction cluster_4 Cell Cycle Arrest Quinoline_Derivative Quinoline Derivative (e.g., this compound) PI3K PI3K Quinoline_Derivative->PI3K Inhibition pSTAT3 pSTAT3 Quinoline_Derivative->pSTAT3 Inhibition Bax Bax Quinoline_Derivative->Bax Upregulation Bcl2 Bcl-2 Quinoline_Derivative->Bcl2 Downregulation CDKs CDKs/Cyclins Quinoline_Derivative->CDKs Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 STAT3->pSTAT3 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Arrest Cell Cycle Arrest

Caption: Potential signaling pathways affected by quinoline derivatives.

G cluster_0 Experimental Workflow for Anticancer Drug Screening Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot End End: Data Analysis & Conclusion Apoptosis_Assay->End Cell_Cycle_Assay->End Western_Blot->End

Caption: A typical experimental workflow for in vitro anticancer drug evaluation.

References

Synthesis of 2,4-Dihydroxy-3-nitroquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of 2,4-dihydroxy-3-nitroquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction

This compound, also known as 3-nitroquinoline-2,4-diol (CAS No. 15151-57-2), is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential as antimicrobial and anti-inflammatory agents. The introduction of a nitro group at the C3 position of the 2,4-dihydroxyquinoline scaffold offers a handle for further chemical modifications, making it a versatile building block in the design of novel therapeutic agents.

This protocol outlines a two-step synthesis commencing with the preparation of the 2,4-dihydroxyquinoline core, followed by a regioselective nitration at the 3-position.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material (Step 1) Diethyl malonate
Starting Material (Step 1) Aniline
Intermediate 2,4-Dihydroxyquinoline
Final Product This compound
Nitrating Agent (Step 2) Fuming Nitric Acid
Solvent (Step 2) Glacial Acetic Acid
Reaction Temperature (Step 2) 15-20 °C
Melting Point of Final Product 225 °C (decomposes)[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxyquinoline

This step involves the condensation of aniline with diethyl malonate followed by cyclization. Several methods are available for this transformation, with the Conrad-Limpach synthesis being a classical approach.

Materials:

  • Aniline

  • Diethyl malonate

  • High-boiling point solvent (e.g., diphenyl ether or mineral oil)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask, combine equimolar amounts of aniline and diethyl malonate.

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Increase the temperature to 250 °C and maintain for 1 hour to facilitate the cyclization.

  • Cool the reaction mixture. The product, 2,4-dihydroxyquinoline, will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • The crude product can be purified by recrystallization from ethanol or acetic acid.

Step 2: Synthesis of this compound

This step involves the direct nitration of the 2,4-dihydroxyquinoline synthesized in the previous step.

Materials:

  • 2,4-Dihydroxyquinoline

  • Glacial acetic acid

  • Fuming nitric acid (d=1.5)

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask, dissolve 2,4-dihydroxyquinoline in glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 15-20 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • The yellow precipitate of this compound will form.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from acetic acid to yield a yellow crystalline solid.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-Dihydroxyquinoline cluster_step2 Step 2: Synthesis of this compound Aniline Aniline Condensation Condensation (140-150 °C) Aniline->Condensation DEM Diethyl Malonate DEM->Condensation Cyclization Cyclization (250 °C) Condensation->Cyclization Purification1 Recrystallization Cyclization->Purification1 Intermediate 2,4-Dihydroxyquinoline Nitration Nitration (Fuming HNO₃, Acetic Acid, 15-20 °C) Intermediate->Nitration Purification1->Intermediate Purification2 Recrystallization Nitration->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context

While a specific signaling pathway for this compound is not detailed in the provided search results, its derivatives are noted for their potential as inhibitors in allergic reactions.[2] The following diagram illustrates a generalized inflammatory signaling pathway where such a compound might act.

Signaling_Pathway Antigen Antigen Antibody Antibody (IgE) Antigen->Antibody binds to Receptor FcεRI Receptor Antibody->Receptor binds to MastCell Mast Cell SignalCascade Signaling Cascade MastCell->SignalCascade activation of Receptor->MastCell on Inhibitor Potential Inhibitor (e.g., this compound derivative) Inhibitor->SignalCascade inhibits Degranulation Degranulation SignalCascade->Degranulation Mediators Release of Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators Response Allergic Response Mediators->Response

Caption: Potential mechanism of action in an allergic response.

References

Application of Quinoline Derivatives in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. In the context of neurodegenerative diseases, quinoline derivatives have emerged as promising therapeutic agents, often acting as multi-target-directed ligands. Their mechanisms of action are varied and include cholinesterase inhibition, modulation of amyloid-beta (Aβ) aggregation, antioxidant properties, metal chelation, and anti-inflammatory effects. This document provides a comprehensive overview of the application of selected quinoline derivatives in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Alzheimer's Disease Models

Quinoline derivatives have been extensively investigated for their potential to combat the multifaceted pathology of Alzheimer's disease (AD). Key therapeutic strategies include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission, and the modulation of Aβ processing and aggregation.

Quantitative Data Summary
Compound/DerivativeTarget(s)ModelIC50/EC50Reference
Compound 7a PDE5In vitro enzymatic assay0.27 nM[1][2]
Quinoline-O-carbamate (Compound 3f) eeAChE / eqBuChEIn vitro1.3 µM / 0.81 µM[3]
Quinoline-piperonal hybrid (Compound 8) AChEIn vitro (Ellman's test)Similar to rivastigmine[4]
Clioquinol (8-hydroxy quinoline derivative) Metal chelator, Aβ aggregation inhibitorAβPP/PS1 miceNot specified[3]
PBT2 (8-hydroxy quinoline derivative) Metal chelator, Aβ aggregation inhibitorClinical trialsNot specified[3]
Quinolylnitrone (QN) 19 hBChE / hMAO-BIn vitro1.06 nM / 4.46 µM[5]
Signaling Pathways and Experimental Workflows

The therapeutic effects of quinoline derivatives in AD models are often attributed to their ability to modulate specific signaling pathways. For instance, PDE5 inhibitors like compound 7a enhance the nitric oxide/cGMP/CREB pathway, which is crucial for learning and memory.[1][2]

Quinoline Derivative (e.g., Cmpd 7a) Quinoline Derivative (e.g., Cmpd 7a) PDE5 PDE5 Quinoline Derivative (e.g., Cmpd 7a)->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG PKG cGMP->PKG activates CREB CREB PKG->CREB phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Transcription Gene Transcription for Synaptic Plasticity & Memory pCREB->Gene_Transcription Synaptic_Function Improved Synaptic Function Gene_Transcription->Synaptic_Function Memory_Enhancement Memory Enhancement Synaptic_Function->Memory_Enhancement

PDE5 Inhibition Pathway by a Quinoline Derivative.

An experimental workflow for screening quinoline derivatives for anti-AD activity typically involves a series of in vitro and in vivo assays.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation Synthesis Quinoline Derivative Synthesis AChE_Assay AChE/BuChE Inhibition Assay Synthesis->AChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Synthesis->Abeta_Assay Neurotoxicity_Assay Neurotoxicity Assay (e.g., SH-SY5Y cells) Synthesis->Neurotoxicity_Assay Antioxidant_Assay Antioxidant Activity Assay Synthesis->Antioxidant_Assay Animal_Model AD Animal Model (e.g., APP/PS1 mice) AChE_Assay->Animal_Model Abeta_Assay->Animal_Model Neurotoxicity_Assay->Animal_Model Antioxidant_Assay->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Aβ plaques, p-tau) Animal_Model->Biochemical_Analysis Histopathology Histopathological Analysis Animal_Model->Histopathology

Workflow for Screening Quinoline Derivatives for Alzheimer's Disease.

Parkinson's Disease Models

In Parkinson's disease (PD) models, quinoline derivatives have shown neuroprotective effects primarily through their antioxidant and anti-inflammatory properties. They help mitigate oxidative stress and neuroinflammation, key contributors to the degeneration of dopaminergic neurons.

Quantitative Data Summary
Compound/DerivativeTarget(s)/EffectModelDosage/ConcentrationOutcomeReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) Antioxidant, Anti-inflammatoryRat model of Cerebral Ischemia/Reperfusion50 mg/kgReduced neuronal damage[6]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Antioxidant, Anti-inflammatoryRat model of Parkinson's DiseaseNot specifiedAlleviated oxidative stress and NF-κB-mediated inflammation[7]
4-amino-7-chloroquinoline derivatives NR4A2 activationIn vitroNot specifiedPotential for neuroprotection[5]
Signaling Pathways and Experimental Workflows

The neuroprotective mechanism of quinoline derivatives in PD models often involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Quinoline Derivative Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline Derivative->ROS scavenges NFkB_Activation NF-κB Activation Quinoline Derivative->NFkB_Activation inhibits ROS->NFkB_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuronal_Cell_Death Dopaminergic Neuron Degeneration Neuroinflammation->Neuronal_Cell_Death cluster_0 In Vitro Neuroprotection cluster_1 In Vivo Efficacy Cell_Culture SH-SY5Y Cell Culture Toxin_Induction Neurotoxin Induction (e.g., MPP+, 6-OHDA) Cell_Culture->Toxin_Induction Compound_Treatment Quinoline Derivative Treatment Toxin_Induction->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay ROS_Measurement ROS Measurement Compound_Treatment->ROS_Measurement PD_Model PD Animal Model (e.g., MPTP-induced) Viability_Assay->PD_Model ROS_Measurement->PD_Model Behavioral_Analysis Behavioral Analysis (e.g., Rotarod test) PD_Model->Behavioral_Analysis Neurochemical_Analysis Neurochemical Analysis (Dopamine levels) PD_Model->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry (TH staining) PD_Model->Immunohistochemistry Laquinimod Laquinimod Immune_Modulation Immune System Modulation Laquinimod->Immune_Modulation BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF increases Anti_inflammatory_Cytokines Anti-inflammatory Cytokines Immune_Modulation->Anti_inflammatory_Cytokines increases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Immune_Modulation->Pro_inflammatory_Cytokines decreases Neuroprotection Neuroprotection Anti_inflammatory_Cytokines->Neuroprotection Pro_inflammatory_Cytokines->Neuroprotection BDNF->Neuroprotection Improved_Neuronal_Function Improved Neuronal Function Neuroprotection->Improved_Neuronal_Function cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation mHTT_Aggregation_Assay mHTT Aggregation Inhibition Assay Cell_Based_Assay Cell-based Assay (e.g., PC12 cells) mHTT_Aggregation_Assay->Cell_Based_Assay Toxicity_Assessment Toxicity Assessment Cell_Based_Assay->Toxicity_Assessment HD_Model HD Animal Model (e.g., YAC128 mice) Toxicity_Assessment->HD_Model Behavioral_Testing Behavioral Testing (Motor function) HD_Model->Behavioral_Testing Neuropathology Neuropathological Analysis (mHTT aggregates) HD_Model->Neuropathology Biomarker_Analysis Biomarker Analysis (e.g., BDNF levels) HD_Model->Biomarker_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dihydroxy-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2,4-Dihydroxy-3-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. The first step is the synthesis of the precursor, 2,4-Dihydroxyquinoline, typically via the cyclization of an appropriate aniline and a malonic acid derivative.[1][2] The second step is the regioselective nitration of the 2,4-Dihydroxyquinoline at the C3 position.

Q2: Why is the C3 position preferentially nitrated?

A2: The hydroxyl groups at the C2 and C4 positions are strong activating groups that direct electrophilic substitution to the C3 position. The electron-donating nature of these groups stabilizes the intermediate sigma complex formed during electrophilic attack at C3, making it the most favorable site for nitration.

Q3: What are the expected tautomeric forms of 2,4-Dihydroxyquinoline?

A3: 2,4-Dihydroxyquinoline exists in tautomeric equilibrium with 4-hydroxy-2-quinolone.[3] This equilibrium is important as the reactivity of the molecule can be influenced by the dominant tautomer under the reaction conditions.

Q4: What are some common side products in this synthesis?

A4: Common side products can include unreacted starting material, over-nitrated products (e.g., dinitro-derivatives), and products from oxidative degradation of the quinoline ring, especially under harsh nitrating conditions.[4] In the synthesis of the precursor, by-products like xylidine can also form.[1]

Q5: How can I confirm the identity and purity of the final product?

A5: Standard analytical techniques are used for characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Mass Spectrometry to determine the molecular weight, and Melting Point analysis.[3] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on low yield and purification challenges.

Issue 1: Low or No Yield of 2,4-Dihydroxyquinoline (Precursor)

Symptom Possible Cause Suggested Solution
Reaction fails to proceed (TLC shows only starting materials) 1. Ineffective cyclization agent. 2. Reaction temperature is too low.1. Use polyphosphoric acid (PPA) with an optimized P₂O₅/H₃PO₄ ratio (0.4 to 0.76).[1] 2. Increase the reaction temperature to the optimal range of 100-150°C.[1]
Low yield with significant by-products 1. Reaction temperature is too high, causing decomposition. 2. Incorrect stoichiometry of reactants.1. Lower the reaction temperature. Selectivity is generally higher at lower temperatures.[1] 2. Ensure precise measurement of the aniline and malonate derivative, typically in a 1:1 or 1:1.05 ratio.[5]
Product precipitates with impurities during workup Contamination from starting materials or solvent.Wash the collected precipitate thoroughly with cold water and a non-polar solvent like hexane to remove impurities.[3] Consider recrystallization from ethanol or acetic acid.[3][6]

Issue 2: Low Yield or Poor Selectivity during Nitration Step

Symptom Possible Cause Suggested Solution
Formation of multiple nitro-isomers Nitrating conditions are too harsh, overcoming the directing effects of the hydroxyl groups.Use a milder nitrating agent. Instead of concentrated nitric/sulfuric acid, consider using nitric acid in acetic acid.[7]
Low yield of desired 3-nitro product 1. Incomplete reaction. 2. Product degradation.1. Monitor the reaction with TLC. If starting material persists, consider slightly increasing the reaction time or temperature. 2. Perform the reaction at a lower temperature (e.g., 0-10°C) to minimize oxidative side reactions.
Formation of dark, tarry by-products Oxidative decomposition of the phenol-like quinoline ring by the strong oxidizing nitrating mixture.1. Add the nitrating agent dropwise at a low temperature to control the exotherm. 2. Ensure the starting material is fully dissolved before adding the nitrating agent.
Difficult product isolation/purification The product is highly polar and may be difficult to separate from inorganic salts or other polar impurities.After quenching the reaction in ice water, wash the precipitate extensively with deionized water. Recrystallization from a suitable solvent like acetic acid or ethanol is often necessary.[8]

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_tlc [label="Analyze Crude Reaction Mixture by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; start_material [label="Significant Starting Material?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; side_products [label="Multiple Spots / Streaking?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];

// Solutions for Starting Material sol_incomplete [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; action1 [label="Increase Reaction Time\nOR\nIncrease Temperature Moderately", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Solutions for Side Products sol_side_products [label="Side Reactions / Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; action2 [label="Lower Reaction Temperature\nUse Milder Nitrating Agent\nEnsure Slow, Dropwise Addition", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Purification Issues sol_purification [label="Purification Issue", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; action3 [label="Optimize Recrystallization Solvent\nWash Precipitate Thoroughly\nConsider Column Chromatography (if stable)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// No Major Issues no_major_issue [label="Yield Acceptable,\nMinor Impurities", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> check_tlc [arrowhead=normal, color="#202124"]; check_tlc -> start_material [arrowhead=normal, color="#202124"];

start_material -> sol_incomplete [label=" Yes ", arrowhead=normal, color="#34A853"]; sol_incomplete -> action1 [style=dashed, arrowhead=none, color="#202124"];

start_material -> side_products [label=" No ", arrowhead=normal, color="#EA4335"];

side_products -> sol_side_products [label=" Yes ", arrowhead=normal, color="#34A853"]; sol_side_products -> action2 [style=dashed, arrowhead=none, color="#202124"];

side_products -> no_major_issue [label=" No ", arrowhead=normal, color="#EA4335"]; no_major_issue -> sol_purification [arrowhead=normal, color="#202124"]; sol_purification -> action3 [style=dashed, arrowhead=none, color="#202124"]; } Caption: A decision tree for troubleshooting low yield issues.

Data on Synthesis Parameters

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize data adapted from literature for the synthesis of the 2,4-dihydroxyquinoline precursor.

Table 1: Effect of PPA Composition on Precursor Synthesis [1]

Starting MaterialPPA Composition (molar ratio P₂O₅/H₃PO₄)Reaction Temp. (°C)Reaction Time (hours)Conversion (%)Yield (%)
Methyl ester of (2,3-dimethylphenyl) malonic acid amide0.48130210079
Methyl ester of (2,3-dimethylphenyl) malonic acid amide0.40130210067
Methyl ester of (2,3-dimethylphenyl) malonic acid amide0.76130210054

Table 2: Effect of Reaction Time on Precursor Synthesis [2]

Starting MaterialPPA Ratio (P₂O₅/H₃PO₄)Reaction Temp. (°C)Reaction Time (hours)Conversion (%)Yield (%)
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide0.4813019579
Ethyl ester of (2,3-dimethylphenyl) malonic acid amide0.48130210086

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxyquinoline (Precursor)

This protocol is adapted from a patented method for producing 2,4-dihydroxyquinoline derivatives.[6]

  • Reaction Setup: In a suitable reaction vessel, combine 1 part by weight of an aryl malonic acid amide ester (e.g., ethyl ester of phenyl malonic acid amide) with 10 parts by volume of polyphosphoric acid (PPA) with a P₂O₅/H₃PO₄ molar ratio of approximately 0.48.

  • Cyclization: Heat the mixture with constant stirring to 130°C.

  • Reaction Monitoring: Maintain the reaction at this temperature for 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Neutralization & Filtration: Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate. Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the crystals thoroughly with deionized water and dry the product under reduced pressure. The crude product can be further purified by recrystallization from ethanol.[6]

// Nodes start [label="Start:\nAryl Malonic Acid\nAmide Ester", fillcolor="#FFFFFF", fontcolor="#202124", shape=folder]; step1 [label="Step 1: Cyclization\n- Add PPA (0.48 ratio)\n- Heat to 130°C for 2h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Work-up\n- Pour into ice water\n- Neutralize (NaHCO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Isolation\n- Filter precipitate\n- Wash with H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\nCrude 2,4-Dihydroxyquinoline", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; step4 [label="Step 4: Nitration\n- Dissolve in Acetic Acid\n- Add HNO₃ dropwise at <10°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Step 5: Isolation\n- Quench in ice water\n- Filter & wash precipitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product:\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=folder];

// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> intermediate; intermediate -> step4; step4 -> step5; step5 -> end; } Caption: Overall workflow for the two-step synthesis.

Protocol 2: Nitration of 2,4-Dihydroxyquinoline

This protocol is based on general procedures for the nitration of activated heterocyclic systems.[7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve the synthesized 2,4-Dihydroxyquinoline in glacial acetic acid.

  • Temperature Control: Cool the solution to below 10°C.

  • Nitrating Agent Addition: Add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not rise above 10°C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice and water. A yellow solid should precipitate.

  • Filtration and Washing: Filter the yellow precipitate and wash it thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the resulting solid in a vacuum oven at 50-60°C. The product, this compound, can be obtained in good yield.[7] Further purification can be achieved by recrystallization if necessary.

References

troubleshooting solubility issues of 2,4-Dihydroxy-3-nitroquinoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dihydroxy-3-nitroquinoline in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that affect its solubility?

This compound is a yellow crystalline solid.[1] Its molecular structure, featuring a quinoline backbone, makes it a relatively lipophilic (fat-soluble) and aromatic heterocyclic compound, which inherently limits its solubility in water.[2] Crucially, it possesses acidic hydroxyl groups and has a predicted acidic dissociation constant (pKa) of approximately 4.5.[1][3] This means its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[4][5]

Q2: Why is this compound poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

The poor solubility in neutral buffers is due to two main factors. First, the compound's core structure is hydrophobic.[2] Second, at a neutral pH (like 7.4), which is significantly above its pKa of ~4.5, the compound will be in its deprotonated (anionic) form. While this form is generally more soluble than the neutral form, the intrinsic low solubility of the molecule can still be a limiting factor. The combination of a nonpolar ring system with polar functional groups can make it difficult for any single solvent to be effective.[6]

Q3: What is the recommended first step for solubilizing this compound?

The most common and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[2][6] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of compounds.[2] This high-concentration stock can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration.

Q4: How does pH fundamentally affect the solubility of this compound?

As a weak acid, the solubility of this compound is expected to increase as the pH of the aqueous solution becomes more basic.[7][8] According to the Henderson-Hasselbalch equation, when the pH is above the compound's pKa (~4.5), the acidic hydroxyl groups will lose a proton (deprotonate), forming a more polar, negatively charged anion (a salt). This charged species is significantly more water-soluble than the neutral, protonated form that predominates at a pH below the pKa.[5] Therefore, adjusting the pH of your buffer to be more alkaline is a primary strategy to enhance solubility.

Troubleshooting Guide

Problem 1: The compound powder will not dissolve in 100% DMSO to create a stock solution.

If you are having trouble dissolving the solid powder directly in an organic solvent, follow these steps:

  • Vortex Vigorously: Ensure the solution is being mixed thoroughly. Vortex the vial for 1-2 minutes.

  • Apply Gentle Heat: Warm the solution in a water bath set to 30-40°C for 5-10 minutes.[7] Be cautious of compound stability at elevated temperatures.

  • Use Sonication: After warming, place the vial in a sonicator bath for 5-10 minutes to break up any remaining solid aggregates.[2][7]

  • Inspect for Clarity: A successfully dissolved stock solution should be clear and free of any visible particulate matter.[7]

Problem 2: My compound is soluble in the DMSO stock but precipitates when I dilute it into my aqueous buffer.

This is the most common challenge, occurring when the co-solvent is diluted, causing the compound to "crash out" of the solution.[2] Follow the systematic approach below.

G cluster_0 cluster_1 start Precipitation Observed in Aqueous Buffer step1 Step 1: Lower Final Concentration start->step1 step2 Step 2: Optimize Buffer pH (Increase pH) step1->step2 Still Precipitates end_s Solubility Issue Resolved step1->end_s Soluble step3 Step 3: Check Co-Solvent % (e.g., DMSO) step2->step3 Still Precipitates step2->end_s Soluble step4 Step 4: Consider Advanced Methods step3->step4 Still Precipitates step3->end_s Soluble end_f Further Formulation Development Needed step4->end_f

Troubleshooting workflow for compound precipitation.
  • Step 1: Lower the Final Concentration: The simplest explanation is that your target concentration exceeds the compound's maximum solubility in the final medium. Perform a serial dilution to determine the highest concentration at which the compound remains fully dissolved.[2]

  • Step 2: Adjust Buffer pH (Primary Strategy): Since the compound is acidic, increasing the buffer's pH will increase its solubility.[7] Test a range of buffer pH values (e.g., 7.5, 8.0, 8.5) to find the lowest pH that maintains solubility at your desired concentration. Always verify that the new buffer pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Step 3: Optimize Final Co-solvent Concentration: While the goal is to keep the co-solvent concentration minimal (typically <0.5% DMSO), a slightly higher final percentage (e.g., 0.5% to 1.0%) may be required to maintain solubility.[2] Always run a parallel vehicle control with the same final co-solvent concentration to ensure it does not affect your assay results.

  • Step 4: Consider Advanced Methods: If the above steps fail, more advanced formulation strategies may be necessary. These are more complex and require careful validation:

    • Cyclodextrins: These molecules can form "inclusion complexes" that encapsulate the hydrophobic compound, increasing its aqueous solubility.[2]

    • Surfactants: Using a low concentration of a non-ionic surfactant can create micelles that help solubilize the compound.[2]

Data and Protocols

Physicochemical Properties Summary
PropertyValue / ObservationSource
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
Appearance Yellow crystalline solid[1]
Predicted pKa 4.50 ± 1.00[1][3]
Melting Point 225 °C (with decomposition)[1][3]
Aqueous Solubility Expected to be low, especially at acidic/neutral pH.[2][4]
Experimental Protocol: pH-Dependent Solubility Testing

This protocol helps determine the optimal pH for solubilizing your compound in an aqueous buffer.

Materials:

  • This compound

  • High-purity DMSO

  • A set of buffers with varying pH values (e.g., Phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, 8.5)

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

Methodology:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Use gentle warming and sonication if necessary to ensure it is fully dissolved.

  • Prepare Test Dilutions: For each buffer pH to be tested, add 99 µL of the buffer to a clean microcentrifuge tube.

  • Add Compound Stock: Add 1 µL of the 10 mM DMSO stock solution to each tube. This creates a final compound concentration of 100 µM with a final DMSO concentration of 1%.

  • Mix and Equilibrate: Vortex each tube vigorously for 30 seconds. Allow the tubes to stand at room temperature for 30 minutes to equilibrate.

  • Observe for Precipitation: Visually inspect each tube against a dark background for any signs of cloudiness or solid precipitate.

  • Centrifuge (Optional): To confirm, centrifuge the tubes at high speed (>10,000 x g) for 15 minutes. A visible pellet at the bottom indicates precipitation.[2]

  • Determine Optimal pH: Identify the lowest buffer pH at which the compound remains completely in solution. This is the optimal pH for preparing your working solutions.

G cluster_0 At Low pH (e.g., < 4.0) cluster_1 At High pH (e.g., > 6.0) cluster_2 A Quinoline-OH (Neutral Form) B Quinoline-O⁻ (Anionic Form) A->B + OH⁻ (Add Base) C Poorly Soluble in Aqueous Buffer A->C B->A + H⁺ (Add Acid) D More Soluble in Aqueous Buffer B->D

Effect of pH on the ionization and solubility of this compound.

References

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach synthesis of quinolones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this classical yet powerful reaction.

Troubleshooting Guide

This guide addresses common issues observed during the Conrad-Limpach synthesis, offering potential causes and actionable solutions to enhance reaction outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of the desired 4-hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2][3] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the necessary temperature.[1] 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.[1][4]1. Monitor the initial condensation reaction by Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or using a mild acid catalyst.[1][5] 2. Employ a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[1][2][6] 3. Use a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[1] 4. Optimize the cyclization time; prolonged heating is not always necessary or beneficial.[1]
Formation of the 2-hydroxyquinoline isomer (Knorr product) Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[2][7] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[7]Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1][2]
Reaction mixture becomes a thick, unmanageable tar 1. Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent.[1] 2. High concentration of reactants. 1. Use an inert, high-boiling point solvent like mineral oil or Dowtherm A to maintain a manageable reaction mixture and facilitate heat transfer.[1][2] 2. Adjust the concentration of your reactants.
Difficulty in isolating/purifying the product Product is insoluble or co-precipitates with byproducts: The 4-hydroxyquinoline product may precipitate from the hot reaction mixture.Allow the reaction mixture to cool, which should cause the product to precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and any soluble impurities.[1][6] For further purification, recrystallization from a suitable solvent can be performed.
Incomplete cyclization Insufficient heating time or temperature: The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[2]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[2][3] Monitor the disappearance of the intermediate by an appropriate analytical method if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can I avoid it?

A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[1] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group, a reaction favored at higher initial condensation temperatures (thermodynamic control).[1][2] To minimize the formation of the 2-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be performed at lower temperatures (kinetic control) to favor the formation of the intermediate that leads to the desired 4-hydroxyquinoline.[1][7]

Q2: What is the role of the high-boiling point solvent in the cyclization step?

A2: The high-boiling point solvent has two primary functions. First, it enables the reaction mixture to reach the high temperatures (typically around 250°C) necessary for the thermal cyclization of the intermediate enamine to the quinoline ring system.[1][2][3] Second, using an inert solvent can dramatically improve the yield of the 4-hydroxyquinoline product compared to performing the reaction without a solvent.[1][2] Early studies without a solvent reported yields below 30%, while the use of solvents like mineral oil has been shown to increase yields to as high as 95%.[2]

Q3: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A3: Yes, an acid catalyst, such as a few drops of concentrated sulfuric acid or hydrochloric acid, is often utilized.[1][2] The acid catalyzes the multiple keto-enol tautomerizations that take place during the reaction mechanism.[2] However, the choice and amount of acid should be carefully considered, as strongly acidic conditions can also promote side reactions.

Q4: My aniline has an electron-withdrawing group. Why is the reaction not working well?

A4: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile. This can hinder the cyclization step and result in lower yields.[1]

Q5: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A5: The product of the Conrad-Limpach synthesis is a tautomeric mixture of 4-hydroxyquinoline (the enol form) and 4-quinolone (the keto form). While often depicted as the 4-hydroxyquinoline, it is believed that the 4-quinolone form is the predominant species.[2]

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative

This table summarizes the impact of different high-boiling point solvents on the yield of a representative Conrad-Limpach reaction. The data indicates that yields generally increase with the boiling point of the solvent.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[1][6]

Experimental Protocols

Key Experiment: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol provides a representative example of the Conrad-Limpach synthesis.

Materials:

  • Aniline derivative (e.g., 4-nitroaniline)

  • β-ketoester derivative (e.g., ethyl acetoacetate)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (for washing)

  • Hexanes (for washing)

Procedure:

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a solution of the substituted aniline (1.0 eq) in a suitable solvent like toluene, add the β-ketoester (1.1 eq).[5]

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[5]

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[5]

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.[5]

Step 2: Thermal Cyclization

  • In a round-bottom flask equipped with a distillation apparatus, combine the crude β-aminoacrylate intermediate from Step 1 and the high-boiling point solvent (approximately 10-20 mL of solvent per gram of intermediate).[1][5]

  • Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[1]

  • Heat the reaction mixture to reflux (typically around 250-260°C).[5] The ethanol produced during the reaction will be removed by distillation.[1]

  • Continue heating at reflux for the required time (typically 30-60 minutes), monitoring the removal of ethanol.[1][5]

  • During the reflux period, the 4-hydroxyquinoline product may begin to precipitate from the solution.[1][6]

  • After allowing the reaction mixture to cool, the product should precipitate. Collect the product by filtration and wash with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and other impurities.[1][6]

  • Dry the product in a vacuum oven to a constant weight.[1]

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization start Aniline + β-Ketoester intermediate β-Aminoacrylate (Kinetic Product) start->intermediate Low Temp. (e.g., RT to reflux) [Acid Catalyst] product 4-Hydroxyquinoline intermediate->product High Temp. (~250°C) High-Boiling Solvent

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting_Logic cluster_condensation Check Condensation Step cluster_cyclization Check Cyclization Step start Low Yield of 4-Hydroxyquinoline? check_condensation Is initial condensation complete? start->check_condensation Yes incomplete_condensation Extend reaction time or add mild acid catalyst. check_condensation->incomplete_condensation No check_temp Is cyclization temp. ~250°C? check_condensation->check_temp Yes low_temp Use appropriate high-boiling solvent and ensure proper heating. check_temp->low_temp No check_side_product Is 2-hydroxyquinoline (Knorr product) formed? check_temp->check_side_product Yes knorr_product Lower initial condensation temperature. check_side_product->knorr_product Yes

Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.

References

strategies for reducing byproducts in 3-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-nitroquinoline, with a primary focus on strategies to reduce byproduct formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-nitroquinoline in a question-and-answer format.

Q1: My direct nitration of quinoline yielded primarily 5-nitroquinoline and 8-nitroquinoline, with very little of the desired 3-nitro isomer. How can I improve this outcome?

A1: Direct nitration of quinoline is known to strongly favor substitution on the benzene ring, leading to a mixture of 5-nitroquinoline and 8-nitroquinoline as the major products[1][2]. The pyridine ring is deactivated towards electrophilic substitution, making the formation of 3-nitroquinoline a minor pathway under these conditions. To increase the yield of 3-nitroquinoline, alternative strategies that avoid the direct nitration of unsubstituted quinoline are necessary. Consider indirect methods such as the Skraup synthesis using an appropriately substituted aniline or synthetic routes starting from a pre-functionalized quinoline.

Q2: I am observing significant formation of dinitrated byproducts in my reaction mixture. What conditions should I adjust to minimize these?

A2: The formation of dinitrated byproducts is typically a result of harsh reaction conditions, such as high temperatures or the use of an excessive amount of the nitrating agent. To minimize dinitration, consider the following adjustments:

  • Temperature Control: Maintain a lower reaction temperature. Many nitration reactions are highly exothermic, so careful temperature management is crucial.

  • Stoichiometry: Use a controlled amount of the nitrating agent, typically closer to a 1:1 molar ratio with the substrate.

  • Milder Reagents: Employ a milder nitrating agent if your protocol allows.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, avoiding prolonged reaction times that can lead to further nitration[3].

Q3: My reaction is producing a significant amount of tar-like substances, complicating purification and reducing my yield. How can I prevent this?

A3: Tar formation is often a sign of product or reactant decomposition due to overly aggressive reaction conditions, particularly excessive heat or highly acidic environments[4]. The Skraup synthesis, a classical method for quinoline synthesis, is known to be highly exothermic and can lead to violent reactions if not properly controlled[5][6]. To prevent tarring:

  • Moderate the Reaction: In reactions like the Skraup synthesis, add strong acids slowly and use an ice bath to control the initial exothermic phase[4]. The use of a moderating agent like ferrous sulfate can also help control the reaction's vigor[6].

  • Optimize Temperature: Avoid excessively high temperatures during the cyclization step. While heat is often necessary, finding the optimal temperature that promotes the reaction without causing decomposition is key[4].

  • Alternative Solvents: For some syntheses, using a high-boiling, inert solvent can lead to cleaner reactions and higher yields compared to running the reaction neat[7].

Q4: How can I effectively purify 3-nitroquinoline from its isomers and other byproducts?

A4: The separation of nitroquinoline isomers can be challenging due to their similar chemical properties.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, for example using hexanes and ethyl acetate, can be effective in separating the isomers[8]. Careful monitoring of fractions by TLC is essential.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective technique for purifying the desired product, especially if one isomer is significantly less soluble than the others[9].

  • Salt Formation: In some cases, isomers can be separated by forming hydrohalide salts and exploiting differences in their solubility[1]. For instance, a process has been described for separating 5-nitroquinoline and 8-nitroquinoline by forming their hydrohalide salts and using a specific solvent system where one salt precipitates preferentially[1]. A similar principle could potentially be explored for separating the 3-nitro isomer.

Data on Byproduct Formation

The direct nitration of quinoline is not a viable route for the selective synthesis of 3-nitroquinoline. The following table summarizes the typical isomer distribution obtained under these conditions.

Nitrating AgentTemperature (°C)3-Nitroquinoline (%)5-Nitroquinoline (%)8-Nitroquinoline (%)Other Byproducts (%)Reference
HNO₃ / H₂SO₄95-100Minor40-6030-503-9[1]
Fuming HNO₃ / Fuming H₂SO₄--MajorMajor-[2]

Frequently Asked Questions (FAQs)

What is a more reliable method for synthesizing 3-nitroquinoline with high selectivity?

Indirect methods are generally more reliable. One potential route is to start with a molecule that already contains the quinoline core but is activated for substitution at the 3-position, or deactivated at other positions. Another powerful method is the Skraup synthesis, which constructs the quinoline ring from an aniline derivative. By starting with 3-nitroaniline and reacting it with glycerol, sulfuric acid, and an oxidizing agent, the quinoline ring can be formed with the nitro group already in the desired position.

What analytical techniques are best for quantifying the ratio of nitroquinoline isomers in my product mixture?

To accurately determine the ratio of 3-nitroquinoline to its isomers and other byproducts, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying isomers. Using a suitable column (e.g., C18) and a well-chosen mobile phase, you can achieve baseline separation of the different nitroquinoline isomers and determine their relative concentrations from the peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify the volatile nitroquinoline isomers based on their retention times and mass spectra[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the different isomers in a mixture and, through integration of the distinct signals for each isomer, can provide a quantitative ratio of their presence[11].

Experimental Protocols

Protocol 1: General Procedure for Quinoline Synthesis via Skraup Reaction

This protocol describes the general Skraup synthesis, which can be adapted for 3-nitroquinoline by using 3-nitroaniline as the starting material. Caution: This reaction is highly exothermic and can become violent. It must be performed with extreme care, proper safety equipment, and behind a safety shield[5].

Materials:

  • Aniline derivative (e.g., 3-nitroaniline)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, carefully combine the aniline derivative, glycerol, and the oxidizing agent[6]. If using, add powdered ferrous sulfate[6].

  • Mix the contents thoroughly to form a homogeneous slurry[5].

  • With vigorous stirring and external cooling (e.g., an ice bath), slowly add concentrated sulfuric acid through a dropping funnel. The addition must be slow to control the temperature rise from the exothermic reaction[4].

  • Once the acid addition is complete, remove the cooling bath and gently heat the mixture. The reaction is often self-sustaining for a period once it begins to boil[6].

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion[6].

  • Allow the mixture to cool, then carefully pour it into a large volume of water to dilute it[4].

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the crude quinoline base[4].

  • The crude product can then be purified. Steam distillation is a traditional and effective method for separating the volatile quinoline product from non-volatile tars and inorganic salts[4][6].

  • The distilled product can be further purified by extraction into an organic solvent, drying, and distillation under reduced pressure or by column chromatography[4].

Protocol 2: Analysis of Nitroquinoline Isomers by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crude reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Set the UV detector to a wavelength where all nitroquinoline isomers show strong absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared sample onto the HPLC system. The different isomers will elute at different retention times. The ratio of the isomers can be calculated from the area of their respective peaks in the chromatogram.

Visualized Workflows and Relationships

The following diagrams illustrate logical workflows for troubleshooting and understanding byproduct formation.

G start Low Yield or Purity of 3-Nitroquinoline check_method Is the method direct nitration of quinoline? start->check_method change_strategy Change Synthetic Strategy: - Use Skraup synthesis with 3-nitroaniline - Use pre-functionalized quinoline check_method->change_strategy Yes check_byproducts What is the main issue? check_method->check_byproducts No is_direct_yes Yes end_node Purify Final Product (Column Chromatography / Recrystallization) change_strategy->end_node is_direct_no No dinitration High Dinitration check_byproducts->dinitration tar Tar Formation check_byproducts->tar isomers Wrong Isomer Ratio check_byproducts->isomers solve_dinitration Reduce Reaction Severity: - Lower temperature - Reduce amount of nitrating agent - Decrease reaction time dinitration->solve_dinitration solve_tar Moderate Reaction Conditions: - Control exotherm with cooling - Use moderating agent (e.g., FeSO4) - Optimize heating temperature tar->solve_tar solve_isomers Optimize Regioselectivity: - Verify starting materials - Adjust catalyst or solvent - Re-evaluate synthetic route isomers->solve_isomers solve_dinitration->end_node solve_tar->end_node solve_isomers->end_node

Caption: Troubleshooting workflow for low yield or purity in 3-nitroquinoline synthesis.

G cluster_conditions Reaction Conditions cluster_products Products / Byproducts cluster_ideal Ideal Strategy harsh Harsh Conditions (High Temp, Excess HNO₃) di_nitro Dinitroquinolines harsh->di_nitro Leads to tar Tar / Decomposition harsh->tar Leads to direct Direct Nitration of Quinoline p3 3-Nitroquinoline (Desired Product) direct->p3 Disfavors p58 5- & 8-Nitroquinoline (Major Byproducts) direct->p58 Favors ideal Indirect Synthesis (e.g., Skraup with 3-nitroaniline) + Milder Conditions ideal->p3 Selectively Forms

Caption: Logical relationships between reaction strategies and product/byproduct formation.

References

Technical Support Center: Enhancing the Quantum Yield of Quinoline-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of quinoline-based fluorescent dyes.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with quinoline-based fluorescent dyes.

Issue 1: Low Fluorescence Intensity

Question: My quinoline-based dye exhibits weak fluorescence. What are the potential causes and how can I improve the signal?

Answer: Low fluorescence intensity is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Environmental Factors: The local environment of the fluorophore significantly influences its quantum yield.

    • Solvent Polarity: The fluorescence of quinoline derivatives can be highly sensitive to solvent polarity.[1][2][3] Polar solvents can either enhance or quench fluorescence depending on the specific dye's electronic structure.[1] For instance, some push-pull type probes experience fluorescence quenching in polar solvents.[1] It is recommended to test a range of solvents with varying polarities to find the optimal medium for your dye.[3]

    • pH: The fluorescence of quinoline compounds, particularly those with amine groups, is often pH-dependent.[4] Protonation of the quinoline nitrogen or substituent groups in acidic conditions can significantly alter the electronic structure and fluorescence properties, sometimes leading to a substantial enhancement.[4][5][6][7] Conversely, for some dyes, a basic environment might be favorable. Perform a pH titration to determine the optimal pH for your dye.[4]

    • Temperature: Temperature fluctuations can affect fluorescence. Dynamic quenching, a process where the fluorophore collides with a quencher molecule, is temperature-dependent.[8] Ensure consistent temperature control during your experiments.

  • Concentration Effects:

    • Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like quinolines can form aggregates, which leads to self-quenching and a decrease in fluorescence intensity.[1][3][8] To check for ACQ, perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration, ACQ is likely occurring.[8] To mitigate this, work at lower concentrations.[8]

    • Inner Filter Effect: At high concentrations, the sample can absorb too much of the excitation light, leading to inaccurate fluorescence measurements. It is advisable to keep the absorbance of the solution below 0.1 at the excitation wavelength.[9]

  • Quenching:

    • Dissolved Oxygen: The presence of dissolved oxygen is a common cause of fluorescence quenching.[8] De-gassing your solvent by sparging with an inert gas like nitrogen or argon can often improve fluorescence intensity.[4]

    • Other Quenchers: Halide ions and heavy atoms can also act as quenchers.[3] If their presence is not essential to your experiment, consider using buffers or reagents free from these species.

  • Instrument Settings:

    • Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your dye. It is recommended to run an initial scan to determine the peak wavelengths in your specific experimental conditions.[4]

    • Instrument Gain and Slit Widths: If the signal is weak, you can try increasing the detector gain or widening the excitation and emission slit widths to allow more light to reach the detector.[4] However, be aware that widening the slits can decrease spectral resolution.[4]

Issue 2: Rapid Decrease in Fluorescence Signal Over Time

Question: The fluorescence signal of my sample is decreasing rapidly during the measurement. What is causing this and how can I prevent it?

Answer: A rapid decay in fluorescence is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore.[3][8] Here are some strategies to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.

  • Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.[8]

  • Use a Photostabilizing Agent: Consider adding a commercially available anti-photobleaching agent to your solution, if it is compatible with your experiment.[4]

  • De-gas the Solvent: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.[4]

Issue 3: Inconsistent and Variable Results Between Replicates

Question: I am observing high variability in my fluorescence measurements between replicate samples. What could be the reason?

Answer: Inconsistent results can undermine the reliability of your data. The following are common causes and their solutions:

  • Probe Aggregation: As mentioned earlier, aggregation at higher concentrations can lead to erratic fluorescence signals.[4] Try lowering the working concentration of the probe.[4] In some cases, adding a small amount of a non-ionic surfactant (e.g., Triton X-100) can help prevent aggregation, provided it does not interfere with your experiment.[4]

  • Inaccurate Concentration: Ensure that the concentration of your dye is prepared accurately and consistently for all samples.[8]

  • Fluctuating Experimental Conditions: Maintain consistent temperature, pH, and solvent composition for all measurements.[8]

  • Instrument Instability: Ensure that the fluorometer has had adequate time to warm up and stabilize before taking measurements.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][3] A high quantum yield (closer to 1) indicates that a significant fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[3] This is a critical parameter for applications that rely on fluorescence detection, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement.[3]

Q2: How do substituents on the quinoline ring affect the quantum yield?

A2: The type and position of substituents on the quinoline ring have a dramatic effect on the dye's photophysical properties.[1][10][11]

  • Electron-Donating and Withdrawing Groups: Introducing electron-donating groups (e.g., amino, -NH2) and electron-withdrawing groups can create a "push-pull" system that enhances intramolecular charge transfer (ICT), a key process for fluorescence.[1] For example, the presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for obtaining increased quantum yields, with values up to 83% being reported.[10][11][12]

  • Steric Hindrance: The steric properties of substituents can also play a role. For instance, bulky groups can cause a rotation of substituents, which may lead to additional pi-pi interactions that can quench fluorescence.[5]

Q3: How can protonation be used to enhance the quantum yield of quinoline dyes?

A3: Protonation is an effective method for enhancing the fluorescence of quinolines.[5][6][7] In their native state, the fluorescence of some quinolines is low due to the involvement of non-bonding electrons on the nitrogen atom in non-radiative processes. Upon protonation with a strong acid, the lone pair of electrons on the nitrogen is engaged in a bond, which can lead to a change in the nature of the lowest excited state from a non-fluorescent (n,π) state to a highly fluorescent (π,π) state.[6] This can result in a significant increase in fluorescence intensity, with reports of over a 50-fold enhancement for isoquinoline when treated with trifluoroacetic acid.[6][7]

Q4: What is the role of solvent in the fluorescence of quinoline dyes?

A4: The solvent can have a profound effect on the fluorescence properties of quinoline dyes.[10] The absorption and fluorescence properties of aromatic N-heterocyclic compounds are strongly dependent on the solvent environment, often showing stronger fluorescence in polar solvents and weaker fluorescence in nonpolar solvents.[6] However, the specific effect depends on the nature of the dye. For some quinoline derivatives, an increase in solvent polarity can lead to a blue shift (a shift to shorter wavelengths) in the emission spectrum.[13] It is crucial to characterize the photophysical properties of a new quinoline dye in a range of solvents to determine the optimal conditions for its use.[3]

Quantitative Data Summary

The following tables summarize key photophysical data for some quinoline-based dyes under various conditions.

Table 1: Quantum Yield of Quinoline Derivatives with Different Substituents

CompoundSubstituent(s)SolventQuantum Yield (Φf)Reference
Aminoquinoline Derivative6-Amino groupEthanolUp to 83%[10][11]
Imidazo[5,1-a]isoquinolineVariousDichloromethane9% - 37%[14]
Benzo[h]quinolineNoneDCM15%[6]
IsoquinolineNoneDCM< 1%[6]
AcridineNoneDCM< 1%[6]

Table 2: Effect of Protonation on the Quantum Yield of Isoquinoline

AcidpKaMaximum Quantum Yield (Φf)Reference
Trifluoroacetic acid (TFA)0.23~27%[5]
Trichloroacetic acid (TCA)0.64~25%[5]
Benzenesulfonic acid (BSA)0.70~26%[5]
Dichloroacetic acid (DCA)1.29~15%[5]
Dibromoacetic acid (DBA)1.35~12%[5]
Chloroacetic acid (CA)2.87No significant change[6]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.[9]

Materials:

  • Test sample (quinoline-based dye)

  • Quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.58)[15]

  • High-purity solvents

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid the inner filter effect.[9]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to keep the experimental parameters (e.g., excitation and emission slit widths) constant for all measurements.[9]

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution. The quantum yield of the test sample (Φx) can be calculated using the following equation:[9]

    Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ / nₛ)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the test sample and the standard, respectively.

Protocol 2: General Procedure for Metal Ion Sensing

This protocol outlines the general steps for evaluating the performance of a quinoline-based fluorescent probe for metal ion detection.[16]

Materials:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of various metal ion salts in deionized water.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare Working Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer.

  • Blank Measurement: Record the fluorescence spectrum of the probe solution (this will serve as the blank).

  • Titration: Titrate the probe solution with increasing concentrations of the target metal ion stock solution. After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record Spectra: Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit.

  • Selectivity Assessment: To assess selectivity, repeat the experiment with other metal ions at the same concentration.[16]

Visualizations

Troubleshooting_Low_Fluorescence Start Low Fluorescence Intensity EnvFactors Check Environmental Factors Start->EnvFactors Concentration Evaluate Concentration Effects Start->Concentration Quenching Investigate Quenching Start->Quenching Instrument Optimize Instrument Settings Start->Instrument Solvent Test Different Solvents EnvFactors->Solvent pH Perform pH Titration EnvFactors->pH Temp Ensure Consistent Temperature EnvFactors->Temp ACQ Check for Aggregation (ACQ) Concentration->ACQ InnerFilter Check for Inner Filter Effect (Absorbance < 0.1) Concentration->InnerFilter Oxygen De-gas Solvent Quenching->Oxygen OtherQuenchers Use Quencher-Free Reagents Quenching->OtherQuenchers Wavelengths Determine Optimal λex/λem Instrument->Wavelengths Settings Adjust Gain and Slit Widths Instrument->Settings End Enhanced Fluorescence Solvent->End pH->End Temp->End ACQ->End InnerFilter->End Oxygen->End OtherQuenchers->End Wavelengths->End Settings->End Quantum_Yield_Enhancement Start Goal: Enhance Quantum Yield StructuralMod Structural Modification Start->StructuralMod EnvOptimization Environmental Optimization Start->EnvOptimization Substituents Introduce Electron Donating/ Withdrawing Groups StructuralMod->Substituents Protonation Utilize Protonation EnvOptimization->Protonation SolventSelection Optimize Solvent EnvOptimization->SolventSelection pHOptimization Optimize pH EnvOptimization->pHOptimization End Increased Quantum Yield Substituents->End Protonation->End SolventSelection->End pHOptimization->End

References

Technical Support Center: Overcoming Stability Challenges of 2,4-Dihydroxy-3-nitroquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of 2,4-Dihydroxy-3-nitroquinoline in solution. The information is designed to assist researchers in maintaining the integrity of this compound throughout their experiments.

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers may encounter various stability-related problems when working with this compound in solution. This guide provides a structured approach to identifying and resolving these issues.

Observed Problem Potential Cause Recommended Solution
Change in solution color (e.g., darkening, precipitation) Degradation of the compound. This could be due to factors such as pH, light exposure, or temperature.1. Protect from Light: Store solutions in amber vials or cover with aluminum foil.[1] 2. Control pH: Use buffered solutions to maintain a stable pH. The predicted pKa of this compound is around 4.50, suggesting its stability may be pH-dependent.[2] 3. Optimize Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to ambient temperature.
Inconsistent or unexpected experimental results Compound degradation leading to reduced concentration or formation of interfering byproducts. The nitro group can be reduced, and the quinoline ring can undergo various reactions.[1]1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment whenever possible. 2. Monitor Purity: Regularly assess the purity of the stock solution using analytical techniques like HPLC. 3. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low solubility or precipitation over time Poor solvent choice or exceeding the solubility limit. While specific solubility data is limited, the compound is a yellow crystalline solid.[2]1. Solvent Screening: Test a range of biocompatible solvents (e.g., DMSO, DMF, ethanol) to find the optimal one for your desired concentration. 2. Co-solvents: Consider using a co-solvent system to improve solubility. 3. Sonication: Use sonication to aid in the initial dissolution of the compound.

Frequently Asked Questions (FAQs)

1. What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule has acidic protons (predicted pKa ≈ 4.50), and changes in pH can affect its ionization state and susceptibility to degradation.[2]

  • Light: Many quinoline-based compounds are known to be sensitive to light, which can induce photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, which can lead to the formation of potentially reactive species like nitroso and hydroxylamino derivatives.[1] The dihydroxy-substituted ring may be prone to oxidation.

2. What is the recommended way to prepare and store a stock solution of this compound?

To maximize the stability of your stock solution, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for initial stock solutions.

  • Preparation: Prepare the solution in a low-light environment. To aid dissolution, you can briefly sonicate the mixture.

  • Storage Conditions:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

    • Store at a low temperature, such as -20°C, for long-term storage. For short-term use, 2-8°C may be sufficient.

    • For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing.

3. How can I monitor the stability of my this compound solution over time?

Regularly monitoring the stability of your solution is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Method: A reversed-phase HPLC method using a C18 column is generally suitable for quinoline derivatives.

  • Procedure:

    • Develop a method that shows a sharp, symmetrical peak for the parent compound.

    • Inject a freshly prepared standard solution to establish the initial peak area and retention time.

    • Periodically inject your stored solution and compare the chromatogram to the standard.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

4. Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented in publicly available literature, based on its chemical structure, the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or a hydroxylamino (-NHOH) group, and further to an amino group (-NH₂). These reduced metabolites can be more reactive than the parent compound.[1]

  • Photodegradation: Exposure to UV or even visible light could lead to the cleavage or rearrangement of the quinoline ring system.

  • Oxidation: The dihydroxy-substituted aromatic ring may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

5. What are the potential consequences of using a degraded solution of this compound in my experiments?

Using a degraded solution can have significant impacts on your research:

  • Inaccurate Concentration: The actual concentration of the active compound will be lower than intended, leading to erroneous dose-response curves and other quantitative data.

  • Interference from Degradation Products: Degradants may have their own biological or chemical activities, which could lead to misleading or uninterpretable results. Some degradation products could also interfere with analytical measurements.

  • Toxicity: Degradation products may exhibit higher toxicity than the parent compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Calibrated balance

    • Amber glass vials with screw caps

    • Sonicator

  • Procedure:

    • In a fume hood, weigh the desired amount of this compound.

    • Transfer the solid to an appropriately sized amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Briefly sonicate the vial (e.g., 5-10 minutes) to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use amber vials.

    • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable ratio of Solvent A and B (e.g., 90:10).

    • Run a linear gradient to increase the proportion of Solvent B over 15-20 minutes.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (this should be determined by running a UV-Vis spectrum, but a starting point could be around 254 nm or 320 nm).

  • Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring cluster_exp Experimentation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot hplc HPLC Analysis aliquot->hplc Initial QC aliquot->hplc Time-point Check exp Use in Experiment aliquot->exp data Analyze Data hplc->data exp->hplc Post-use Check

Caption: Experimental workflow for handling and monitoring the stability of this compound solutions.

degradation_pathways cluster_reduction Reduction cluster_photolysis Photolysis cluster_oxidation Oxidation parent This compound nitroso Nitroso Derivative parent->nitroso [H] photoproducts Ring Cleavage/Rearrangement Products parent->photoproducts hν (Light) oxidized_products Oxidized Ring Products parent->oxidized_products [O] hydroxylamine Hydroxylamino Derivative nitroso->hydroxylamine amine Amino Derivative hydroxylamine->amine

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Optimization of HPLC Separation for 2,4-Dihydroxy-3-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2,4-dihydroxy-3-nitroquinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound derivatives in a question-and-answer format.

Issue 1: Poor or No Retention of the Analyte (Elutes at or Near the Void Volume)

  • Question: My this compound derivative is showing very little or no retention on a standard C18 column, eluting with the solvent front. What could be the cause and how can I improve retention?

  • Answer: This is a common issue for polar compounds like dihydroxyquinoline derivatives. The primary cause is the high polarity of the analyte, which has a low affinity for the nonpolar C18 stationary phase. Here are several strategies to increase retention:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to operate with a high percentage of the aqueous phase. However, be aware that some conventional C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to irreproducible retention times.[1]

    • Use a Polar-Embedded or Aqua-Stable C18 Column: These columns are designed to be more stable and provide better retention for polar analytes in highly aqueous mobile phases.

    • Consider an Alternative Stationary Phase:

      • Phenyl-Hexyl Column: The phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[2] It utilizes a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[2]

    • Adjust Mobile Phase pH: The this compound structure contains acidic hydroxyl groups. Adjusting the mobile phase pH to suppress the ionization of these groups (i.e., making the mobile phase more acidic) can increase hydrophobicity and improve retention on a reversed-phase column. A pH below the pKa of the hydroxyl groups is recommended.

Issue 2: Peak Tailing or Asymmetrical Peak Shape

  • Question: I am observing significant peak tailing for my this compound derivative. What are the potential causes and solutions?

  • Answer: Peak tailing for this class of compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of your analyte, causing tailing.

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize the number of accessible silanol groups.

      • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the analyte.[3]

      • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape. However, be mindful that TEA can affect column longevity and is not suitable for mass spectrometry (MS) detection.

    • Mobile Phase pH and Analyte pKa: If the mobile phase pH is close to the pKa of your analyte, both the ionized and non-ionized forms may exist, leading to peak distortion. Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

    • Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak shape issues. A buffer concentration of 10-25 mM is typically sufficient.[4]

Issue 3: Variable or Drifting Retention Times

  • Question: The retention time for my analyte is not consistent between injections. What could be causing this instability?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system, mobile phase, and column.

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing mobile phases.

    • Mobile Phase Composition:

      • Inaccurate Preparation: Precisely prepare your mobile phases and ensure they are thoroughly mixed.

      • Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its composition can change over time due to evaporation. Cover your solvent reservoirs.

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[5][6]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[4][6] Using a column oven is highly recommended for reproducible results.

    • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH) or high temperatures, leading to changes in retention.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for HPLC method development for this compound derivatives?

    • A1: A good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, with the pH adjusted to around 3.0 with an acid like phosphoric acid or formic acid.[7][8] A gradient elution from a lower to a higher organic phase concentration is often a good strategy to screen for optimal separation conditions.

  • Q2: What detection wavelength should I use for these compounds?

    • A2: Quinolone derivatives typically have strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector can be used to determine the wavelength of maximum absorbance (λmax). For similar compounds like 2,4-dihydroxyquinoline, a detection wavelength of 230 nm has been reported.[7] For nitroaromatic compounds, detection is often performed around 254 nm.[9] It is recommended to determine the optimal wavelength experimentally for your specific derivative.

  • Q3: How should I prepare my samples?

    • A3: For bulk drug substances, dissolving the sample in the mobile phase or a compatible solvent (like methanol or acetonitrile) followed by filtration through a 0.45 µm or 0.22 µm syringe filter is generally sufficient.[7] For more complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

  • Q4: When should I consider using HILIC instead of reversed-phase HPLC?

    • A4: You should consider HILIC when your this compound derivative is very polar and you are unable to achieve adequate retention on a reversed-phase column, even with a highly aqueous mobile phase.[2] HILIC can also offer a different selectivity compared to reversed-phase, which can be beneficial for separating closely related impurities.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for 2,4-Dihydroxyquinoline Derivatives

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18 (250 mm x 4.6 mm, 5 µm) or a polar-embedded equivalent
Mobile Phase A: Water with 0.1% Phosphoric Acid (pH ~2.5-3.0)B: Acetonitrile or Methanol
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30 °C
Detection UV at 230 nm or 254 nm

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Retention Analyte is too polar for the stationary phase.Decrease organic content in the mobile phase, use a polar-embedded column, or switch to HILIC.
Mobile phase is too strong.Reduce the proportion of the organic solvent.
Peak Tailing Secondary interactions with silanol groups.Use a high-purity, end-capped column; lower mobile phase pH; add a competing base (e.g., TEA) for non-MS methods.
Mobile phase pH is close to analyte pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.
Column overload.Reduce sample concentration or injection volume.
Retention Time Drift Inadequate column equilibration.Increase equilibration time between runs.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Mobile phase composition changes.Prepare fresh mobile phase daily; ensure proper degassing.
Split Peaks Column void or contamination at the inlet.Reverse flush the column; if the problem persists, replace the column.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound Derivatives

This protocol is a starting point and should be optimized for the specific derivative and impurities being analyzed.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • HPLC-grade acetonitrile and/or methanol.

    • High-purity water (e.g., Milli-Q).

    • Phosphoric acid or formic acid.

    • Reference standard of the this compound derivative.

    • 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter and degas.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to the λmax of the analyte (e.g., 230 nm or 254 nm).

    • Inject 10 µL of the standard and sample solutions.

    • Run a gradient program, for example:

      • 0-20 min: 10% B to 90% B (linear gradient)

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 10% B (linear gradient)

      • 26-35 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram (e.g., Poor Peak Shape, Retention Time Shift) check_system Check HPLC System - Leaks? - Pressure Fluctuations? - Temperature Stable? start->check_system check_mobile_phase Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mobile_phase check_column Check Column - Correct Column Installed? - Column History/Age? - Contaminated? start->check_column check_system->check_mobile_phase No system_issue System Issue Identified check_system->system_issue Yes check_mobile_phase->check_column No mobile_phase_issue Mobile Phase Issue Identified check_mobile_phase->mobile_phase_issue Yes column_issue Column Issue Identified check_column->column_issue Yes fix_system Fix System (e.g., Tighten Fittings, Purge Pump) system_issue->fix_system prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_issue->prepare_new_mp flush_or_replace_column Flush or Replace Column column_issue->flush_or_replace_column rerun_analysis Re-run Analysis fix_system->rerun_analysis prepare_new_mp->rerun_analysis flush_or_replace_column->rerun_analysis problem_solved Problem Solved rerun_analysis->problem_solved Successful escalate Consult Senior Analyst or Instrument Manufacturer rerun_analysis->escalate Unsuccessful

Caption: General HPLC troubleshooting workflow.

Quinolone_HPLC_Troubleshooting peak_tailing Peak Tailing Observed check_pH Is Mobile Phase pH > 2 units from pKa? peak_tailing->check_pH check_column_type Is it a high-purity, end-capped column? check_pH->check_column_type Yes adjust_pH Adjust Mobile Phase pH (typically lower to suppress silanol activity) check_pH->adjust_pH No check_concentration Is sample concentration too high? check_column_type->check_concentration Yes use_better_column Use a modern, end-capped or polar-embedded column check_column_type->use_better_column No dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes solution_tailing Improved Peak Shape adjust_pH->solution_tailing use_better_column->solution_tailing dilute_sample->solution_tailing poor_retention Poor Retention (Elutes near void) check_mobile_phase_strength Is % Organic too high? poor_retention->check_mobile_phase_strength check_column_polarity Is C18 column suitable for polar analyte? check_mobile_phase_strength->check_column_polarity No decrease_organic Decrease % Organic in Mobile Phase check_mobile_phase_strength->decrease_organic Yes switch_to_hilic Switch to HILIC or Polar-Embedded Column check_column_polarity->switch_to_hilic No solution_retention Improved Retention decrease_organic->solution_retention switch_to_hilic->solution_retention

Caption: Troubleshooting logic for quinoline derivatives.

References

minimizing degradation of 2,4-Dihydroxy-3-nitroquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 2,4-Dihydroxy-3-nitroquinoline during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific degradation pathways for this compound are not extensively documented in publicly available literature, the following recommendations are based on the general chemical properties of nitroquinoline and dihydroxy-substituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is likely influenced by several factors, including:

  • Light Exposure: Similar to many nitroaromatic compounds, exposure to UV or visible light can induce photochemical reactions, leading to decomposition.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH and Moisture: The presence of moisture, especially under acidic or basic conditions, can facilitate hydrolytic degradation pathways.

  • Oxidizing Agents: The dihydroxy- and nitro- groups can be susceptible to oxidation, leading to the formation of degradation products.

Q2: What are the visual signs of this compound degradation?

A2: Visual indicators of degradation may include a change in color (e.g., darkening from a pale yellow to a brownish hue), a change in texture, or the appearance of an odor. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods are recommended for accurate assessment.

Q3: How can I qualitatively and quantitatively assess the degradation of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity and degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used for a rapid, qualitative assessment of the appearance of degradation products.[2]

  • UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation, although this method is less specific than chromatography.[1]

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of degradation products, providing insights into the degradation pathways.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.[1]

Troubleshooting Guide

Issue: I have observed a color change in my stored this compound.

Potential Cause Suggested Action
Light Exposure Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Oxidation Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid storing it with or near oxidizing agents.
Elevated Temperature Store the compound at the recommended temperature (see Q4). Avoid temperature fluctuations.

Issue: Analytical testing (e.g., HPLC) shows the presence of impurities that were not in the initial batch.

Potential Cause Suggested Action
Hydrolysis Ensure the compound is stored in a desiccator or with a desiccant to minimize moisture exposure. Use anhydrous solvents when preparing solutions.
Incompatible Storage Container Ensure the storage container is made of an inert material (e.g., glass) and is tightly sealed.
Long-Term Instability Re-evaluate the storage conditions. Consider storing at a lower temperature. If degradation persists, the shelf-life of the compound under the current conditions may be limited.

Storage Recommendations

Q4: What are the optimal storage conditions for this compound?

A4: Based on the chemical nature of similar compounds, the following storage conditions are recommended to minimize degradation:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of chemical degradation.
Light Protect from lightTo prevent photochemical degradation. Use amber vials or light-blocking containers.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Humidity Dry / DesiccatedTo prevent hydrolysis.
Container Tightly sealed, inert material (e.g., glass)To prevent contamination and reaction with container materials.

Illustrative Degradation Data (Hypothetical)

The following table presents hypothetical degradation data for this compound under various storage conditions to illustrate the impact of these factors.

Condition Temperature Light Exposure Atmosphere % Degradation (after 6 months)
A 25°CAmbientAir15%
B 25°CDarkAir8%
C 4°CDarkAir3%
D 4°CDarkInert Gas<1%

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

1. Objective: To determine the stability of this compound under specific storage conditions by quantifying the remaining parent compound over time.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At each time point (e.g., 0, 1, 3, 6 months), accurately weigh a portion of the stored this compound and dissolve it in the same solvent as the standards to a known concentration.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Establish a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the standards and the sample.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Visualizations

degradation_pathway This compound This compound Degradation Product A Degradation Product A This compound->Degradation Product A Oxidation Degradation Product B Degradation Product B This compound->Degradation Product B Photolysis Degradation Product C Degradation Product C This compound->Degradation Product C Hydrolysis experimental_workflow cluster_storage Storage Conditions Condition A Condition A HPLC Analysis HPLC Analysis Condition A->HPLC Analysis Condition B Condition B Condition B->HPLC Analysis Condition C Condition C Condition C->HPLC Analysis Start Start Sample Preparation Sample Preparation Start->Sample Preparation Sample Preparation->Condition A Sample Preparation->Condition B Sample Preparation->Condition C Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End troubleshooting_guide Degradation Observed? Degradation Observed? Check Storage Temp Check Storage Temp Degradation Observed?->Check Storage Temp Yes No Action Needed No Action Needed Degradation Observed?->No Action Needed No Protect from Light Protect from Light Check Storage Temp->Protect from Light Store under Inert Gas Store under Inert Gas Protect from Light->Store under Inert Gas Use Desiccant Use Desiccant Store under Inert Gas->Use Desiccant Re-evaluate Conditions Re-evaluate Conditions Use Desiccant->Re-evaluate Conditions

References

challenges in the scale-up synthesis of 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dihydroxy-3-nitroquinoline, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce a unique set of challenges. This guide addresses common issues encountered during the nitration of 2,4-dihydroxyquinoline.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Nitration - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. Inadequate reaction time or temperatures below the optimal range can lead to incomplete conversion. A gradual increase in temperature might be necessary, but care must be taken to avoid side reactions.
- Nitrating Agent Concentration: Ensure the appropriate concentration and molar ratio of the nitrating agent (e.g., nitric acid in a mixed acid system). On a larger scale, inefficient mixing can lead to localized concentration gradients.[1]
Side Reactions - Over-nitration: The formation of dinitro or other over-nitrated products can occur with excessive nitrating agent or prolonged reaction times. Careful control of stoichiometry is crucial.
- Degradation of Starting Material or Product: The quinoline core can be susceptible to degradation under harsh acidic conditions.[2] Consider a slower addition of the nitrating agent at a controlled temperature.
Product Isolation - Precipitation/Crystallization Issues: The solubility of the product can vary significantly with temperature and solvent composition. Optimize the crystallization conditions (solvent system, temperature profile) to maximize recovery.
- Losses during Work-up: Ensure efficient extraction and washing procedures. Multiple extractions with a suitable solvent may be necessary.

Issue 2: Poor Regioselectivity (Formation of other nitro-isomers)

Potential Cause Recommended Action
Reaction Conditions - Influence of Activating Groups: The hydroxyl groups at positions 2 and 4 are strongly activating and direct electrophilic substitution. However, reaction conditions can influence the position of nitration.
- Kinetic vs. Thermodynamic Control: At different temperatures, the ratio of isomers can change. Analyze the product mixture at various temperatures to determine the optimal conditions for the desired 3-nitro isomer.
Nitrating Agent - Choice of Nitrating System: The choice of nitrating agent (e.g., nitric acid, nitric acid/sulfuric acid, or other nitrating agents) can influence regioselectivity.[3][4] Experiment with different systems at a small scale before scaling up.

Issue 3: Purification Challenges

Potential Cause Recommended Action
Presence of Impurities - Closely Related Side-Products: Isomeric nitro-compounds or unreacted starting material can be difficult to separate.
- Recrystallization: Use a solvent system that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities in the mother liquor. Solvent mixtures may be required.[5]
- Chromatography: For high-purity requirements, column chromatography may be necessary. However, this can be challenging and costly at a large scale.
Product Instability - Degradation on Silica Gel: Some nitro compounds can be unstable on silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a base (e.g., triethylamine) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2,4-dihydroxyquinoline?

A1: The primary safety concerns are the handling of highly corrosive and oxidizing nitrating agents like nitric acid and sulfuric acid, and the potential for exothermic runaway reactions.[6][7] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes, such as nitrogen oxides.[6]

  • Temperature Control: Use a reactor with efficient cooling and temperature monitoring to control the exothermic reaction.[8]

  • Slow Addition: Add the nitrating agent slowly and in a controlled manner to prevent a rapid temperature increase.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for spills.[7]

Q2: How can I monitor the progress of the nitration reaction effectively at a larger scale?

A2: At a larger scale, direct sampling can be challenging. In-situ monitoring techniques are preferable.

  • Process Analytical Technology (PAT): Techniques like in-situ IR or Raman spectroscopy can provide real-time information on the concentration of reactants and products.

  • Offline Analysis: If in-situ monitoring is not available, carefully take small, quenched samples for analysis by HPLC or TLC. Ensure the quenching procedure is effective to get an accurate representation of the reaction mixture.

Q3: What are the typical by-products in the synthesis of this compound?

A3: Typical by-products can include:

  • Isomeric Nitroquinolines: Nitration at other positions on the quinoline ring, although the 3-position is generally favored due to the directing effect of the hydroxyl groups.

  • Dinitro Derivatives: Over-nitration can lead to the formation of dinitro-2,4-dihydroxyquinoline.

  • Degradation Products: Under harsh conditions, the quinoline ring can degrade, leading to a variety of impurities.

Quantitative Data

The following table summarizes representative reaction parameters for the synthesis of nitroquinoline derivatives. Note that specific conditions for the scale-up of this compound may require optimization.

ParameterLab Scale (Representative)Scale-Up Considerations
Starting Material 2,4-DihydroxyquinolineEnsure high purity to avoid side reactions.
Nitrating Agent Nitric Acid / Sulfuric AcidPrecise control of stoichiometry is critical.
Temperature 0 - 10 °C (addition), 20-25 °C (reaction)Efficient heat dissipation is crucial to prevent runaway reactions.[8]
Reaction Time 2 - 6 hoursMay need adjustment based on mixing efficiency and heat transfer at scale.
Yield 60 - 80% (reported for similar compounds)Yield may decrease on scale-up due to mixing and heat transfer issues.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

  • 2,4-Dihydroxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxyquinoline in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Troubleshooting_Workflow cluster_synthesis Scale-up Synthesis of this compound start Start Synthesis low_yield Low Yield? start->low_yield end_product Desired Product poor_selectivity Poor Regioselectivity? low_yield->poor_selectivity No check_reaction_conditions Check Reaction - Time - Temperature - Stoichiometry low_yield->check_reaction_conditions Yes purification_issue Purification Issues? poor_selectivity->purification_issue No adjust_nitrating_agent Adjust Nitrating Agent & Conditions poor_selectivity->adjust_nitrating_agent Yes purification_issue->end_product No optimize_purification Optimize Purification - Recrystallization - Chromatography purification_issue->optimize_purification Yes check_side_reactions Analyze for Side Reactions - Over-nitration - Degradation check_reaction_conditions->check_side_reactions optimize_workup Optimize Work-up & Isolation check_side_reactions->optimize_workup optimize_workup->end_product adjust_nitrating_agent->end_product optimize_purification->end_product

Caption: Troubleshooting workflow for the scale-up synthesis.

References

Validation & Comparative

A Comparative Guide to the Genotoxicity of 2,4-Dihydroxy-3-nitroquinoline and 4-Nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic potential of two quinoline derivatives: 2,4-dihydroxy-3-nitroquinoline and the well-characterized mutagen, 4-nitroquinoline 1-oxide (4-NQO). While 4-NQO is extensively studied and utilized as a positive control in genotoxicity assays, data on the genotoxic effects of this compound is notably scarce in publicly available scientific literature. This document aims to summarize the known genotoxic profile of 4-NQO, present standard experimental protocols for its assessment, and highlight the current knowledge gap regarding this compound.

Executive Summary

4-Nitroquinoline 1-oxide is a potent, well-established genotoxic and carcinogenic agent.[1][2][3] Its mechanism of action involves metabolic activation to form DNA adducts, leading to mutations and chromosomal damage.[1][2][4] In stark contrast, there is a significant lack of available data regarding the genotoxicity of this compound. This guide will focus on the comprehensive genotoxicity data for 4-NQO as a benchmark, underscoring the necessity for future research into the potential genotoxic effects of this compound.

Comparative Data on Genotoxicity

Due to the absence of published genotoxicity studies on this compound, a direct quantitative comparison with 4-NQO is not feasible at this time. The following tables summarize the extensive data available for 4-NQO across various standard genotoxicity assays.

4-Nitroquinoline 1-oxide: Summary of Genotoxic Effects
Genotoxicity EndpointAssay TypeCell Line/OrganismKey Findings
Gene Mutations Ames TestSalmonella typhimurium (e.g., TA98, TA100)Potent mutagen, causing frameshift and base-pair substitution mutations, often without metabolic activation.[5][6]
Chromosomal Damage In Vitro Micronucleus AssayVarious mammalian cell lines (e.g., CHO, V79, TK6)Induces a significant increase in micronuclei formation, indicative of clastogenic and/or aneugenic activity.[7][8]
DNA Strand Breaks Comet Assay (Single Cell Gel Electrophoresis)Human lymphoblastoid cells (TK6), human fibroblastsDose-dependent increase in DNA migration, indicating single and double-strand breaks.[1][3][9]
In Vivo Genotoxicity Rodent Micronucleus AssayMouse bone marrowPotent inducer of chromosome aberrations and sister chromatid exchanges.[2][10]

Mechanism of Action: 4-Nitroquinoline 1-oxide

The genotoxicity of 4-NQO is contingent upon its metabolic activation. The primary pathway involves the reduction of the nitro group to form the reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1][4] This metabolite can then be further activated to form electrophilic species that readily bind to DNA, forming stable adducts, primarily with guanine and adenine residues.[2][11] These adducts can lead to DNA replication errors, resulting in mutations. Additionally, the metabolism of 4-NQO can generate reactive oxygen species (ROS), which contribute to oxidative DNA damage.[4][12]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are standard and are widely used for assessing the genotoxic potential of chemical compounds, with 4-NQO often serving as a positive control.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][9]

Protocol Outline:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a trace amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5][9]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[7][13]

Protocol Outline:

  • Cell Culture: Mammalian cells (e.g., TK6, CHO) are cultured to an appropriate density.

  • Treatment: Cells are exposed to a range of concentrations of the test compound for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one round of mitosis.[14][15]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[13]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][3]

Protocol Outline:

  • Cell Treatment: Cells are exposed to the test compound for a short period.

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[1][3]

Visualizing the Data: Signaling Pathways and Workflows

4-NQO Metabolic Activation and DNA Damage Pathway

G Metabolic Activation and DNA Damage Pathway of 4-NQO NQO 4-Nitroquinoline 1-oxide (4-NQO) Reduction Enzymatic Reduction NQO->Reduction HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Reactive Intermediate) Reduction->HAQO ROS Reactive Oxygen Species (ROS) Reduction->ROS Activation Further Activation (e.g., acetylation, sulfation) HAQO->Activation Electrophile Electrophilic Species Activation->Electrophile DNA DNA Electrophile->DNA Covalent Binding Adducts DNA Adducts (Guanine, Adenine) Electrophile->Adducts OxidativeDamage Oxidative DNA Damage Mutations Mutations Adducts->Mutations ChromosomalAberrations Chromosomal Aberrations Adducts->ChromosomalAberrations ROS->DNA Oxidation ROS->OxidativeDamage OxidativeDamage->Mutations

Caption: Metabolic activation and DNA damage pathway of 4-Nitroquinoline 1-oxide.

General Workflow for In Vitro Genotoxicity Testing

G General Workflow for In Vitro Genotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis TestCompound Prepare Test Compound (various concentrations) Treatment Treat Cells with Test Compound TestCompound->Treatment CellCulture Culture Mammalian Cells CellCulture->Treatment Ames Ames Test Treatment->Ames Micronucleus Micronucleus Assay Treatment->Micronucleus Comet Comet Assay Treatment->Comet DataCollection Data Collection (e.g., colony counting, microscopy, imaging) Ames->DataCollection Micronucleus->DataCollection Comet->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion on Genotoxicity StatisticalAnalysis->Conclusion

Caption: A generalized workflow for conducting in vitro genotoxicity assays.

Conclusion and Future Directions

The existing body of scientific literature robustly establishes 4-nitroquinoline 1-oxide as a potent genotoxic agent, making it a reliable positive control in genotoxicity studies. Its mechanisms of action, involving metabolic activation and the induction of DNA adducts and oxidative stress, are well-documented.

Conversely, there is a critical lack of information regarding the genotoxic potential of this compound. While this compound is utilized in various chemical syntheses, its effects on genetic material have not been reported in the reviewed literature.[16] This significant data gap prevents any meaningful comparison with 4-NQO and underscores the need for comprehensive genotoxicity testing of this compound. Future research should aim to evaluate this compound using a standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, to ascertain its safety profile and potential risks to human health.

References

A Comparative Analysis of Quinoline-Based Fluorescent Probes for Cellular Imaging and Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline-based fluorescent probes, offering a detailed analysis of their performance, experimental protocols, and underlying signaling mechanisms. Quinoline scaffolds, with their inherent fluorescence and versatile chemical properties, have emerged as a significant class of molecular probes for a wide range of applications in bio-imaging and analyte sensing. [1][2][3]

This guide focuses on a selection of recently developed quinoline-based probes designed for the detection of critical analytes such as metal ions (Al³⁺, Zn²⁺, Cu²⁺), viscosity, and formaldehyde. The comparative analysis is supported by quantitative data on their photophysical properties and detailed methodologies for their synthesis and application in live cell imaging.

Performance Comparison of Quinoline-Based Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the performance of selected quinoline-based probes, providing a clear comparison for researchers to choose the most suitable probe for their specific application.

Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Key Features
6-QMP Al³⁺ / Zn²⁺415543 (Al³⁺) / 525 (Zn²⁺)128 / 110N/AN/ADual-channel detection of Al³⁺ and Zn²⁺ with significant fluorescence enhancement.[4][5]
QP2 Zn²⁺375558183N/A17.7 nM"Turn-on" fluorescence response with a large Stokes shift, based on ESIPT and AIE mechanisms.[6]
QL1/QL2 Cu²⁺N/A492 (QL1) / 508 (QL2)N/AN/ANanomolar rangeSelective "turn-off" chemosensors for Cu²⁺.[7]
NI-VIS ViscosityN/ANear-infraredN/AN/AN/AMitochondria-targeting with a "turn-on" fluorescence response to viscosity changes.[8]
L1/L2/L3 ViscosityN/AN/AN/AN/AN/AD-π-A type probes with weak emission in non-viscous media and significant enhancement with increased viscosity.[5]
QH-FA FormaldehydeN/AN/A140N/A8.1 nMHigh sensitivity and a large Stokes shift with a rapid response time.[9]
QA1/QA2 Formaldehyde410495 -> 481N/A0.14 (QA1) / 0.12 (QA2)5 µM (QA1) / 1 µM (QA2)Ratiometric response based on 2-aza-Cope rearrangement, suitable for use in aqueous solution and on test strips.[1][10]

Signaling Pathways and Mechanisms

The fluorescence response of quinoline-based probes to their target analytes is governed by a variety of photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved probes. The primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).

Signaling Mechanism for Metal Ion Detection

Quinoline-based probes for metal ion detection often operate via a "turn-on" fluorescence mechanism. In the absence of the target metal ion, the probe's fluorescence is quenched through a PET process. Upon binding of the metal ion to the probe's recognition site, the PET process is inhibited, leading to a significant enhancement of fluorescence.

General Signaling Pathway for Metal Ion Detection Probe Quinoline Probe (Fluorescence OFF) Complex Probe-Metal Ion Complex (Fluorescence ON) Probe->Complex + Metal Ion PET_ON Photoinduced Electron Transfer (PET) (Quenching) Probe->PET_ON Excitation Analyte Metal Ion Analyte->Complex PET_OFF PET Inhibition Complex->PET_OFF Excitation PET_OFF->Complex Fluorescence Emission

Caption: General signaling pathway for metal ion detection by quinoline-based fluorescent probes.

Signaling Mechanism for Viscosity Sensing

Viscosity-sensitive quinoline probes often utilize the principle of restricted intramolecular rotation. In low-viscosity environments, the probe undergoes non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In a high-viscosity medium, this rotation is restricted, leading to a significant increase in fluorescence emission. This is often associated with a Twisted Intramolecular Charge Transfer (TICT) state.[8][11]

Signaling Pathway for Viscosity Sensing Low_Viscosity Low Viscosity Environment Probe_Free Quinoline Probe (Free Rotation) Low_Viscosity->Probe_Free High_Viscosity High Viscosity Environment Probe_Restricted Quinoline Probe (Restricted Rotation) High_Viscosity->Probe_Restricted Fluorescence_Weak Weak Fluorescence Probe_Free->Fluorescence_Weak Excitation -> Non-radiative decay Fluorescence_Strong Strong Fluorescence Probe_Restricted->Fluorescence_Strong Excitation -> Radiative decay

Caption: Signaling pathway for viscosity sensing by quinoline-based fluorescent probes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of fluorescent probes. This section provides methodologies for the synthesis of a representative quinoline-based probe and a general protocol for live cell imaging.

Synthesis of a Quinoline-Based Probe (General Two-Step Protocol)

This protocol describes a general and efficient method for the synthesis of functionalized quinoline-based fluorescent dyes.[12]

Step 1: One-pot two-step cyclocondensation and chlorination

  • In a sealed tube, combine the appropriate 2-aminoaryl ketone (1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) with a suitable acid catalyst (e.g., p-toluenesulfonic acid, 2.0 equiv).

  • Heat the mixture at 100-120 °C for a specified time (e.g., 12 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The crude product is then subjected to a chlorination reaction using a chlorinating agent (e.g., POCl₃) to yield the key chloroquinoline intermediate.

  • Purify the intermediate by column chromatography.

Step 2: Regioselective Suzuki-Miyaura cross-coupling

  • To a solution of the chloroquinoline intermediate (1.0 equiv) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC).

  • After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography to obtain the desired quinoline-based fluorescent probe.

General Experimental Workflow Start Starting Materials (e.g., 6-Bromoquinoline) Synthesis Probe Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Photophysical Photophysical Studies (UV-Vis, Fluorescence) Purification->Photophysical Imaging Live Cell Imaging Purification->Imaging Sensing Analyte Sensing (Titration Experiments) Photophysical->Sensing Analysis Data Analysis Sensing->Analysis Imaging->Analysis

Caption: General experimental workflow for the development and application of quinoline-based fluorescent probes.[4]

General Protocol for Live Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with quinoline-based fluorescent probes. Specific parameters such as probe concentration and incubation time should be optimized for each probe and cell line.

Materials:

  • Quinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with FBS and antibiotics).

  • Cells cultured on glass-bottom dishes or coverslips.

  • Phosphate-buffered saline (PBS).

  • Confocal or fluorescence microscope.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing (Optional): For some probes, washing with fresh imaging medium may be necessary to reduce background fluorescence. Remove the probe solution and wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging: Mount the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37 °C and 5% CO₂. Acquire images using the appropriate excitation and emission wavelengths for the specific probe.

  • Analyte Addition (for sensing applications): To observe the probe's response to an analyte, a solution of the analyte can be carefully added to the imaging medium during the imaging session.

This comparative guide highlights the potential of quinoline-based fluorescent probes as powerful tools in biological research and drug development. The provided data and protocols serve as a valuable resource for scientists to select, synthesize, and apply these probes for their specific research needs. Further development in this field is expected to yield probes with even greater sensitivity, selectivity, and photostability for advanced bio-imaging applications.

References

Comparative Guide to Cross-Validation of Analytical Methods for 2,4-Dihydroxy-3-nitroquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,4-Dihydroxy-3-nitroquinoline is paramount for accurate research and development. This guide presents an objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry.

This document provides a framework for the cross-validation of these methods, supported by detailed experimental protocols and comparative performance data. The selection of an appropriate method is contingent on the specific analytical requirements, such as sensitivity, selectivity, and sample complexity.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of quinoline derivatives. These values serve as a benchmark for what can be expected during the analysis of this compound. Method validation should be performed to establish specific performance parameters for this analyte.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) UV-Visible (UV-Vis) Spectrophotometry
Linearity Range 0.1 - 100 µg/mL1 - 20 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL~0.7 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity High (Separation from interfering compounds)Moderate (Susceptible to interference from compounds with similar absorbance spectra)

Experimental Workflow

The cross-validation of analytical methods is a systematic process to ensure that different techniques yield comparable and reliable results. The following diagram illustrates a general workflow for comparing two analytical methods.

cluster_0 Method Selection and Preparation cluster_1 Method Validation cluster_2 Sample Analysis and Data Comparison cluster_3 Conclusion A Define Analytical Methods (e.g., HPLC-UV, UV-Vis) B Select Validation Parameters (ICH Guidelines) A->B C Prepare Standard and QC Samples of This compound B->C D Perform Linearity, Accuracy, Precision, LOD, LOQ, and Selectivity Studies for Both Methods C->D E Analyze a Set of Identical Samples with Both Validated Methods D->E F Statistically Compare the Results (e.g., t-test, F-test) E->F G Determine if Methods are Interchangeable within Predefined Acceptance Criteria F->G

A general workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following protocols are based on established methods for quinoline derivatives and can be adapted for this compound.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where high selectivity and sensitivity are required.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water). The gradient or isocratic elution will need to be optimized.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the maximum absorption wavelength of this compound.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[1]

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve an accurately weighed amount in the mobile phase. For more complex matrices, a suitable extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[2]

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of the analyte.[1]

UV-Visible (UV-Vis) Spectrophotometry

This protocol provides a general procedure for quantitative analysis using UV-Vis spectrophotometry, which is a simpler and more rapid technique suitable for samples with fewer interfering substances.[3]

Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a solvent in which this compound is stable and that does not absorb in the same region as the analyte.

  • Determination of Maximum Wavelength (λmax): Scan a standard solution of this compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Prepare sample solutions to have a concentration within the calibration range.

Analysis:

  • Measure the absorbance of the calibration standards at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.

Cross-Validation Protocol

Objective: To compare the performance of a validated HPLC-UV method and a validated UV-Vis Spectrophotometry method for the analysis of this compound.

Procedure:

  • Selectivity/Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with known potential impurities with both methods to ensure no interference at the analyte's signal.[4]

  • Linearity: Prepare a set of at least five concentrations of this compound spanning the expected analytical range. Analyze these standards with both methods and compare the correlation coefficients (r²), y-intercepts, and slopes of the calibration curves.[5]

  • Accuracy: Prepare at least three concentration levels (low, medium, high) of quality control (QC) samples with known concentrations. Analyze these QCs in triplicate with both methods and calculate the percent recovery. The results should be within a predefined acceptance criterion (e.g., ±15%).[6]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples multiple times (e.g., n=6) on the same day with both methods. Calculate the relative standard deviation (RSD) for each level.[4]

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst to assess the method's robustness.[4]

  • Analysis of Common Samples: Analyze a minimum of ten different samples containing this compound using both validated methods.

  • Statistical Comparison: Statistically compare the results obtained from both methods using appropriate tests, such as the Student's t-test and the F-test, to determine if there is any significant difference between the means and variances of the two datasets.

References

Unraveling the Structure-Activity Relationship of 3-Nitroquinoline Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-nitroquinoline analogs reveals their potential as formidable anticancer agents, with specific structural modifications significantly influencing their cytotoxic activity against cancer cell lines. Structure-activity relationship (SAR) studies pinpoint key chemical features that enhance the potency of these compounds, offering a roadmap for the design of novel and more effective cancer therapeutics.

Recent research has focused on a series of 3-nitroquinoline derivatives, evaluating their ability to inhibit the proliferation of human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, both of which are known to overexpress the epidermal growth factor receptor (EGFR). The findings from these studies underscore the critical role of substituents on the quinoline core in dictating the anticancer efficacy.

Comparative Anticancer Activity of 3-Nitroquinoline Analogs

The antiproliferative activity of a series of 3-nitro-4-anilino-6,7-dialkoxyquinoline derivatives was assessed, with the half-maximal inhibitory concentration (IC50) values determined for each compound against A431 and MDA-MB-468 cell lines. The results, summarized in the table below, highlight the significant impact of the aniline moiety and the 6,7-dialkoxy substituents on the quinoline ring.

CompoundR1R2A431 IC50 (µM)MDA-MB-468 IC50 (µM)
NQ1 HH>10>10
NQ2 OCH3H1.252.34
NQ3 OCH3OCH30.891.56
NQ4 OCH2CH3OCH2CH30.540.98
NQ5 OCH(CH3)2OCH(CH3)22.133.78
NQ6 O-n-C3H7O-n-C3H71.893.21
NQ7 O-n-C4H9O-n-C4H93.565.87
NQ8 OCH2PhOCH2Ph0.320.55
NQ9 HCl>10>10
NQ10 OCH3Cl5.678.91
NQ11 OCH3Br4.897.65
NQ12 OCH3F3.215.43
NQ13 OCH3CH36.129.34
NQ14 OCH3OCF38.9712.45
NQ15 OCH3NO2>10>10
NQ16 ClH>10>10
NQ17 ClCl7.8911.23
NQ18 FF6.5410.87
NQ19 CH3CH39.8714.56
NQ20 OCH3OCH2CH2N(CH3)20.150.28
NQ21 HOCH2CH2N(CH3)20.210.41

Data sourced from Li, et al., Acta Pharmacologica Sinica, 2009.[1]

Key SAR Observations:

  • Influence of the Aniline Moiety: The presence and substitution pattern on the aniline ring at the 4-position of the quinoline core are critical for activity. Analogs lacking a substituent or having electron-withdrawing groups generally exhibit lower potency.

  • Role of 6,7-Dialkoxy Substituents: The nature of the alkoxy groups at the 6 and 7-positions significantly modulates the anticancer activity. Compounds with longer or bulkier alkoxy chains tend to have decreased activity, with the exception of the benzyloxy group (NQ8) which showed high potency. The introduction of a basic side chain, such as in NQ20 and NQ21, markedly enhanced the inhibitory activity.[1]

Experimental Protocols

The evaluation of the antiproliferative effects of the 3-nitroquinoline analogs was conducted using the sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the 3-nitroquinoline analogs and incubated for a specified period.

  • Cell Fixation: Following incubation, the cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with sulforhodamine B dye.

  • Washing: Unbound dye was removed by washing with acetic acid.

  • Solubilization: The protein-bound dye was solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated from the dose-response curves.[1]

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications on the 3-nitroquinoline scaffold and their general impact on anticancer activity, providing a visual guide to the SAR.

SAR_3_Nitroquinoline cluster_quinoline 3-Nitroquinoline Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Quinoline -NO2 at C3 Aniline Aniline at C4 Core->Aniline Substitution Alkoxy Alkoxy at C6/C7 Core->Alkoxy Substitution High_Activity High Potency Aniline->High_Activity e.g., Substituted anilines Low_Activity Low Potency Aniline->Low_Activity e.g., Unsubstituted aniline Alkoxy->High_Activity e.g., Methoxy, Ethoxy, Benzyloxy, Basic side chains Alkoxy->Low_Activity e.g., Long/bulky chains

Caption: Key modification sites on the 3-nitroquinoline core for SAR.

This guide provides a comparative analysis of the structure-activity relationships of 3-nitroquinoline analogs, highlighting the critical role of specific structural features in their anticancer activity. The presented data and experimental protocols offer valuable insights for researchers and drug development professionals in the pursuit of novel and more effective cancer therapies.

References

A Comparative Guide to the Synthesis of Dihydroxyquinolines: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dihydroxyquinoline derivatives, a critical scaffold in medicinal chemistry, can be approached through various methodologies. This guide provides an objective comparison between modern microwave-assisted synthesis and traditional conventional heating methods, offering insights into their respective efficiencies and outcomes. The selection of a synthetic route can significantly impact the speed and success of drug discovery and development pipelines. This comparison is supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Performance Comparison: Microwave-Assisted vs. Conventional Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique, often demonstrating significant advantages over conventional heating methods in terms of reaction time and product yield.[1][2] The data presented below, while not from a single head-to-head study of the same dihydroxyquinoline derivative, provides a representative comparison of the performance of the two methods based on available literature.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Product 4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione4-Hydroxy-6-methylquinolin-2(1H)-one
Reaction Time 5 - 13 minutes[3]>10 hours
Yield (%) 51 - 71%[3]35%[4]
Purity Often higher due to reduced side reactions[1]Variable, may require extensive purification

Experimental Protocols

The following are generalized experimental protocols for the synthesis of dihydroxyquinoline derivatives via both microwave-assisted and conventional heating methods.

Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

This protocol is adapted from a method for the synthesis of 4-hydroxy-2-quinolone derivatives.[3]

Materials:

  • β-enaminone precursor

  • Diethyl malonate

  • Bismuth(III) chloride (BiCl3)

  • Ethanol

Procedure:

  • In a microwave reactor vessel, combine the β-enaminone (1 mmol) and diethyl malonate (3 mmol) in ethanol (1 mL).

  • Add bismuth(III) chloride (0.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves for a duration of 5 to 13 minutes.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol (5 mL) and recover the catalyst by filtration.

  • The filtrate is then concentrated, and the crude product can be purified by recrystallization.

Conventional Synthesis of 4-Hydroxyquinolines

This protocol is a general representation of a conventional synthesis approach.

Materials:

  • Substituted aniline

  • Malonic acid or a derivative

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline and malonic acid.

  • Slowly add polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 140-150°C) and maintain it for several hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as an aqueous ammonia or sodium carbonate solution.

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Process and Pathway

To further elucidate the methodologies and the biological relevance of dihydroxyquinolines, the following diagrams are provided.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis Start_MW Mix Reactants: β-enaminone, Diethyl Malonate, BiCl3, Ethanol Irradiate Microwave Irradiation (5-13 min) Start_MW->Irradiate Workup_MW Cool, Filter, Concentrate Irradiate->Workup_MW Product_MW Purified Dihydroxyquinoline Workup_MW->Product_MW Start_Conv Mix Reactants: Aniline, Malonic Acid, PPA Heat Conventional Heating (>10 hours) Start_Conv->Heat Workup_Conv Cool, Neutralize, Filter, Wash Heat->Workup_Conv Product_Conv Purified Dihydroxyquinoline Workup_Conv->Product_Conv

A comparative workflow of synthesis methods.

Dihydroxyquinoline derivatives have shown significant potential as anticancer agents, often through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB.[6][7] These pathways are crucial regulators of cell proliferation, survival, and inflammation.[8][9]

G cluster_pathway Cellular Signaling Pathways in Cancer GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkB IκB Akt->IkB inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Dihydroxyquinoline Dihydroxyquinoline Derivative Dihydroxyquinoline->PI3K inhibits Dihydroxyquinoline->Akt inhibits NFkB NF-κB Dihydroxyquinoline->NFkB inhibits Inflammation Inflammation NFkB->Inflammation IkB->NFkB inhibits

Dihydroxyquinoline's role in signaling pathways.

References

The Rise of Repurposed Drugs in Oncology: A Comparative Analysis of Nitroxoline's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the repurposed antibiotic, Nitroxoline, against standard-of-care chemotherapy regimens in bladder cancer and lymphoma, supported by preclinical and mechanistic data.

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern medical research. In recent years, drug repurposing—identifying new applications for existing approved drugs—has emerged as a promising strategy to accelerate the development of new cancer treatments.[1] This guide provides a comparative overview of the efficacy of Nitroxoline (8-hydroxy-5-nitroquinoline), an established oral antibiotic, against standard-of-care chemotherapy regimens for bladder cancer and non-Hodgkin lymphoma.

It is important to note that while the topic of interest is 2,4-Dihydroxy-3-nitroquinoline, a comprehensive search of scientific literature reveals a lack of published data on its anticancer efficacy and direct comparisons with standard-of-care drugs. Therefore, this guide will focus on the structurally related and well-studied compound, Nitroxoline, as a proxy to illustrate the potential of quinoline derivatives in oncology. Nitroxoline has been the subject of numerous preclinical and clinical investigations for its antitumor properties.[2][3]

Efficacy in Bladder Cancer: Nitroxoline vs. Gemcitabine and Cisplatin

Muscle-invasive bladder cancer is a significant health challenge, with cisplatin-based chemotherapy being a cornerstone of treatment.[4] The combination of gemcitabine and cisplatin is a standard-of-care regimen, often administered before surgery (neoadjuvant) to shrink tumors.[5][6] Recent studies have highlighted the potential of Nitroxoline as a therapeutic agent in this setting.[3][7]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro and in vivo efficacy of Nitroxoline compared to standard-of-care agents.

Compound Cancer Type Assay/Model Metric Result Reference
Nitroxoline Bladder Cancer (MBT-2, J82 cell lines)Cell Viability AssayIC50Concentration-dependent decrease[7]
Nitroxoline Bladder Cancer (Orthotopic Xenograft)In Vivo Mouse ModelTumor GrowthStatistically significant reduction[8]
Nitroxoline Bladder Cancer (High-Risk NMIBC)Phase II Clinical TrialClinical EfficacyBetter than mitomycin and BCG[3]
Gemcitabine + Cisplatin Bladder CancerNeoadjuvant ChemotherapyPathologic Complete Response (pCR)15%[9]
Gemcitabine + Cisplatin Metastatic Bladder CancerClinical StudyOverall Survival (OS)15.2 months[9]
Gemcitabine + Cisplatin Metastatic Bladder CancerClinical StudyProgression-Free Survival (PFS)8 months[9]

Efficacy in Non-Hodgkin Lymphoma: Nitroxoline vs. CHOP Regimen

The CHOP regimen, consisting of cyclophosphamide, doxorubicin, vincristine, and prednisone, is a first-line treatment for many types of non-Hodgkin lymphoma.[10][11][12] Preclinical studies have indicated that Nitroxoline exhibits cytotoxic effects against lymphoma cell lines.[13][14]

Quantitative Comparison of Anticancer Activity
Compound Cancer Type Assay/Model Metric Result Reference
Nitroxoline (NQ) Lymphoma (Raji cells)Cell Viability AssayIC50438 nM[13]
Clioquinol Lymphoma (Raji cells)Cell Viability AssayIC50~2.5 µM[13]
R-CHOP Diffuse Large B-cell LymphomaStandard TreatmentOverall SurvivalVaries by subtype and stage[15]

Mechanistic Insights: Signaling Pathways

The anticancer effects of Nitroxoline are attributed to its modulation of several key signaling pathways involved in tumor growth, survival, and metastasis. In contrast, standard chemotherapy agents often exert their effects through direct DNA damage.

Nitroxoline's Multifaceted Mechanism of Action

Nitroxoline has been shown to inhibit tumor progression through several mechanisms, including the inhibition of angiogenesis via targeting methionine aminopeptidase 2 (MetAP2) and the suppression of the STAT3 and AMPK/mTOR signaling pathways.[3][8][16] It also induces apoptosis (programmed cell death) in cancer cells.[7]

Nitroxoline_Mechanism cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits STAT3 STAT3 Nitroxoline->STAT3 inhibits AMPK AMPK Nitroxoline->AMPK activates Apoptosis Apoptosis Nitroxoline->Apoptosis induces Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes Cell_Growth Cell Growth STAT3->Cell_Growth promotes Metastasis Metastasis STAT3->Metastasis promotes mTOR mTOR AMPK->mTOR inhibits mTOR->Cell_Growth promotes

Caption: Nitroxoline's multi-target mechanism of action in cancer cells.

Mechanism of Action of Standard-of-Care Drugs

The components of the CHOP regimen and the Gemcitabine/Cisplatin combination act primarily by inducing DNA damage and inhibiting cell division.

Standard_of_Care_Mechanism cluster_drugs Standard-of-Care Drugs cluster_targets Cellular Targets cluster_effects Cellular Effects Cisplatin Cisplatin DNA DNA Cisplatin->DNA crosslinks Gemcitabine Gemcitabine Gemcitabine->DNA inhibits synthesis CHOP CHOP Regimen CHOP->DNA damages Microtubules Microtubules CHOP->Microtubules disrupts DNA_Damage DNA Damage DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Primary mechanisms of action for standard-of-care chemotherapies.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MBT-2, J82, Raji) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., Nitroxoline) or standard-of-care drug for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., bladder cancer or lymphoma cells) are subcutaneously or orthotopically injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the experimental drug (e.g., Nitroxoline) via oral gavage or intraperitoneal injection, while the control group receives a vehicle. Standard-of-care drugs are administered according to established protocols.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition is calculated.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Drug_Screening Drug Screening (e.g., MTT Assay) Cell_Culture->Drug_Screening IC50 Determine IC50 Values Drug_Screening->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Inform dose selection Treatment Drug Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A generalized workflow for preclinical anticancer drug evaluation.

Conclusion

The available evidence suggests that Nitroxoline, a repurposed antibiotic, holds significant promise as an anticancer agent, particularly in bladder cancer and lymphoma. Its multifaceted mechanism of action, targeting key signaling pathways distinct from traditional cytotoxic chemotherapy, presents a compelling rationale for its continued investigation. While direct, head-to-head comparative clinical trials with standard-of-care regimens are needed to definitively establish its clinical utility, the preclinical and early clinical data are encouraging. The exploration of repurposed drugs like Nitroxoline exemplifies an innovative and efficient approach to expanding the arsenal of cancer therapeutics.

References

Validating Keap1-Nrf2 Pathway Activation: A Comparative Guide to 2,4-Dihydroxyquinoline and Known Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct experimental data on 2,4-dihydroxyquinoline as a Keap1-Nrf2 activator is emerging, its known antioxidant properties make it a compound of interest for such activity.[1][2][3] This document outlines the standard methodologies to validate potential activators and compares the expected data for 2,4-dihydroxyquinoline against established Nrf2 activators: Sulforaphane, Curcumin, and Dimethyl Fumarate (DMF).

Under basal conditions, Nrf2 is targeted for degradation by the Keap1 protein.[4] Upon encountering inducers, Keap1 is modified, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[4]

Comparative Data on Nrf2 Pathway Activation

The following table summarizes the kind of quantitative data required to validate and compare Nrf2 activators. It includes established data for known activators and provides a template for evaluating 2,4-dihydroxyquinoline. The primary metric for potency is the half-maximal effective concentration (EC50) for the induction of a reporter gene under the control of the Antioxidant Response Element (ARE).

CompoundCell LineAssayEC50 ValueReference
2,4-Dihydroxyquinoline e.g., AREc32ARE-Luciferase ReporterTo be determined
Sulforaphane AREc32ARE-Luciferase Reporter~2.5 µM[4]
Curcumin AREc32ARE-Luciferase Reporter~3.8 µM[4]
Dimethyl Fumarate (DMF) Human Retinal Endothelial CellsNrf2 Activation~10-50 µM[5]

Note: EC50 values can vary depending on the cell line and specific experimental conditions.

Experimental Protocols for Pathway Validation

Validating a compound as a Keap1-Nrf2 pathway activator involves a series of experiments to demonstrate its effect on different stages of the signaling cascade.

ARE-Luciferase Reporter Assay

This assay is the gold standard for screening and quantifying Nrf2 activation. It utilizes a cell line engineered to express a luciferase reporter gene under the control of ARE sequences.

Protocol:

  • Cell Culture: Culture ARE-luciferase reporter cells (e.g., AREc32) in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of 2,4-dihydroxyquinoline and positive controls (Sulforaphane, Curcumin) in the cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability. The fold induction of luciferase activity is calculated relative to the vehicle-treated control. The EC50 value is determined from the dose-response curve.[6][7]

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

This technique is used to visualize the accumulation of Nrf2 in the nucleus and the upregulation of its downstream target proteins, such as NQO1 and HMOX1.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound. After incubation, harvest the cells and perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2, NQO1, HMOX1, or a loading control (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. An increase in nuclear Nrf2 and total NQO1/HMOX1 levels indicates pathway activation.[8][9][10]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with the test compound.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compound for a specified time, then lyse the cells and extract total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using the cDNA, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin). An increase in the mRNA levels of target genes confirms Nrf2-mediated transcriptional activation.[11][12]

Visualizing the Validation Process

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for its validation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 targeted by Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Proteasome ubiquitination Inducer 2,4-Dihydroxyquinoline (Inducer) Inducer->Keap1 modifies sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE binds sMaf->ARE binds Genes Cytoprotective Genes (NQO1, HMOX1) ARE->Genes activates transcription Experimental_Workflow cluster_assays Validation Assays cluster_western_targets Western Blot Targets cluster_qpcr_targets qPCR Targets start Start: Treat Cells with 2,4-Dihydroxyquinoline reporter ARE-Luciferase Reporter Assay start->reporter western Western Blot start->western qpcr qPCR start->qpcr end Conclusion: Pathway Activation Validated reporter->end nrf2_trans Nuclear Nrf2 Translocation western->nrf2_trans target_prot Target Protein (NQO1, HMOX1) Expression western->target_prot target_mrna Target Gene mRNA (NQO1, HMOX1) Expression qpcr->target_mrna nrf2_trans->end target_prot->end target_mrna->end

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxy-3-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling derivatives of quinoline, such as 2,4-Dihydroxy-3-nitroquinoline, requires stringent adherence to established safety protocols due to their potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with standard laboratory safety practices.

Hazard Assessment and Safety Precautions
  • Toxicity: May be harmful if swallowed.[2][3]

  • Irritation: Can cause skin and serious eye irritation.[1][3]

  • Environmental Hazards: Some quinoline compounds are toxic to aquatic life with long-lasting effects.[4]

Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[1][5] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1]

Quantitative Hazard Data Summary

The following table summarizes the general hazard information for quinoline derivatives to guide safe handling and disposal procedures.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 1 / Category 2H318/H319: Causes serious eye damage/irritation[3][6]
CarcinogenicityCategory 1BH350: May cause cancer (for some derivatives)[2]

Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[6]

  • Lab Coat: A full-length lab coat should be worn to protect from skin contact.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, leak-proof, and compatible container.[4] The original manufacturer's container is often suitable for the disposal of unused chemicals.[2]

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.[4]

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled.[7] The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".[1]

  • Any other constituents in the waste with their approximate concentrations.[7]

  • Associated hazard pictograms (e.g., "Harmful," "Irritant").

Step 4: Storage of Hazardous Waste

Store waste containers in a designated, secure area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Containers must be kept tightly capped at all times, except when adding waste.[7]

Step 5: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4]

  • Provide the waste disposal personnel with a complete description of the waste.

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[5]

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary.[5]

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[5][8] For solid spills, carefully sweep up the material to avoid generating dust.[5]

  • Collect Waste: Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.[5]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.[5] Collect all cleaning materials as hazardous waste.[5]

Disposal Workflow Diagram

Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid Waste (e.g., unused chemical, contaminated items) PPE->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions) PPE->Liquid_Waste Sharps Contaminated Sharps PPE->Sharps Containerize Place in Separate, Compatible, Sealed Containers Solid_Waste->Containerize Liquid_Waste->Containerize Sharps->Containerize Label Label Containers Clearly ('Hazardous Waste', Chemical Name, Hazards) Containerize->Label Store Store in a Designated, Well-Ventilated, Secure Area Label->Store Disposal Arrange for Pickup by EH&S or Licensed Contractor Store->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,4-Dihydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dihydroxy-3-nitroquinoline

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS RN: 15151-57-2). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and quinoline compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Primary hazards include irritation to the skin and eyes.[1][2][3] Some sources also indicate that similar compounds may have the potential to cause cancer.[4] Therefore, it is imperative to handle this compound with appropriate caution in a controlled laboratory setting.

Globally Harmonized System (GHS) Classification:

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3][5]
CarcinogenicityCategory 1BH350: May cause cancer[4]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₉H₆N₂O₄[6][7]
Molecular Weight206.15 g/mol [6][8]
AppearanceLight yellow to yellow solid[9]
Melting Point225 °C (decomposes)[6][9]
Boiling Point309.1 °C at 760 mmHg[6][7]
Density1.61 g/cm³[6][7]
Flash Point140.7 °C[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust.[10]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation for broader protection.[10]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable for protection.[10][11] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[10][11]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood to minimize inhalation exposure.[1][10]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that an eyewash station and a safety shower are readily accessible.[10]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[10]

  • Use appropriate tools (e.g., spatulas) to handle the solid material and avoid generating dust.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory.[5][10][12]

4. Post-Experiment:

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[5][10]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Store away from incompatible materials such as strong oxidizing agents.[1][10]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.[2][3] Follow all federal, state, and local regulations for hazardous waste disposal.

Waste Collection:

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams to prevent dangerous reactions.[2]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."[2] List any other components and their approximate concentrations.

Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in regular municipal trash.[2]

  • Arrange for pickup and disposal through your institution's approved hazardous waste management program.[2]

Emergency Procedures

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.[10]

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[10]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before addressing the spill.[10]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[10] For a liquid spill, use an inert absorbent material to contain and absorb the liquid.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

First Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][5]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1][5]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Work in a Certified Chemical Fume Hood handling1 Weigh and Transfer Carefully to Avoid Dust prep2->handling1 handling2 Perform Experiment handling1->handling2 disp1 Collect Solid and Liquid Waste in Separate, Labeled Containers handling2->disp1 clean1 Decontaminate Work Area and Equipment handling2->clean1 disp2 Store Waste in a Designated Secondary Containment Area disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3 clean2 Remove PPE and Wash Hands Thoroughly clean1->clean2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-3-nitroquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.